Product packaging for Boc-NH-PPG2(Cat. No.:)

Boc-NH-PPG2

Cat. No.: B8093248
M. Wt: 233.30 g/mol
InChI Key: IJYNDESZOQIQDO-UHFFFAOYSA-N
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Description

Boc-NH-PPG2 is a useful research compound. Its molecular formula is C11H23NO4 and its molecular weight is 233.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO4 B8093248 Boc-NH-PPG2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)12-6-4-8-15-9-5-7-13/h13H,4-9H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYNDESZOQIQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312905-31-9
Record name tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate
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Foundational & Exploratory

The Technical Core of Boc-NH-PPG2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Boc-NH-PPG2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis, and application of this versatile linker.

Introduction to this compound

This compound is an alkyl/ether-based linker molecule widely used in the synthesis of PROTACs. Its structure, featuring a Boc-protected amine and a terminal amine connected by a polypropylene glycol (PPG) spacer, allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand. This strategic connection is fundamental to the mechanism of action of PROTACs, which hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application in PROTAC synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1312905-31-9
Molecular Weight 233.30 g/mol
Molecular Formula C₁₁H₂₃NO₄
Appearance Varies (typically a liquid or semi-solid)
Solubility Soluble in a range of organic solvents

Synthesis and Experimental Protocols

While specific proprietary synthesis methods may vary, a plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles. The following represents a generalized, two-step approach.

Proposed Synthesis of this compound

A likely synthetic pathway for this compound involves the mono-Boc protection of a dipropylene glycol diamine derivative.

dot

Synthesis_of_Boc_NH_PPG2 cluster_start Starting Material cluster_reagent Reagent cluster_product Product Starting_Material Amino-PPG2-Amine (Dipropylene glycol diamine derivative) Reaction Mono-Boc Protection Starting_Material->Reaction Solvent (e.g., Dichloromethane) Reagent Di-tert-butyl dicarbonate (Boc)₂O Reagent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Mono-Boc Protection of Amino-PPG2-Amine

  • Dissolution: Dissolve the starting diamine (Amino-PPG2-Amine) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at a controlled temperature, typically 0 °C to room temperature. The stoichiometry is controlled to favor mono-protection.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted reagents and byproducts. The crude product is then purified using column chromatography to isolate the desired this compound.

Application in PROTAC Synthesis: A General Protocol

This compound serves as a linker to connect a target protein ligand and an E3 ligase ligand. This is typically a multi-step process.

dot

PROTAC_Synthesis_Workflow Start Start with this compound Step1 Couple to Ligand 1 (Target Protein or E3 Ligase Ligand) Start->Step1 Step2 Deprotection of Boc Group (e.g., using TFA) Step1->Step2 Step3 Couple to Ligand 2 (E3 Ligase or Target Protein Ligand) Step2->Step3 End Final PROTAC Molecule Step3->End Ubiquitin_Proteasome_System cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation E1 E1 (Ubiquitin-Activating Enzyme) AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 E3 E3 (Ubiquitin Ligase) E2->E3 Ub Transfer PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb_Target->Proteasome Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides PROTAC_Mechanism cluster_components Components cluster_ternary Ternary Complex Formation cluster_degradation_pathway Degradation PROTAC PROTAC (with this compound derived linker) Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of Target Protein Ternary_Complex->Polyubiquitination Proteasome_Degradation 26S Proteasome Mediated Degradation Polyubiquitination->Proteasome_Degradation Degraded_Protein Degraded Protein (Peptides) Proteasome_Degradation->Degraded_Protein Recycled_PROTAC PROTAC Recycled Proteasome_Degradation->Recycled_PROTAC

An In-depth Technical Guide to Boc-NH-PPG2: A PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PPG2, systematically named tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a specialized chemical reagent primarily utilized as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure features a Boc-protected amine and a terminal primary amine, connected by a flexible dipropylene glycol (PPG) chain. This unique architecture allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, the two key components of a PROTAC molecule. The PPG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a critical step in inducing targeted protein degradation. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its role in PROTAC design, and the underlying biological pathways it helps to modulate.

Physical and Chemical Properties

This compound is an alkyl/ether-based linker characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on one of its terminal amines.[1][2][3][4] The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled conjugation reactions.[5] The dipropylene glycol core imparts flexibility and hydrophilicity to the linker, which can influence the solubility and cell permeability of the resulting PROTAC molecule.

PropertyValueReference
Chemical Name tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Molecular Formula C11H23NO4
Molecular Weight 233.30 g/mol
CAS Number 1312905-31-9
SMILES O=C(OC(C)(C)C)NCCCOCCCO
Appearance Not specified in provided results
Solubility 10 mM in DMSO
Storage 2-8°C, sealed, dry

Role in PROTAC Design and Mechanism of Action

PROTACs are innovative therapeutic agents that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker, such as this compound, plays a crucial role in the efficacy of a PROTAC. Its length, flexibility, and chemical composition determine the spatial orientation of the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex. The formation of this complex brings the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.

The PPG-based linker of this compound offers a balance of hydrophilicity and flexibility, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a PROTAC. The ether oxygens in the PPG chain can form hydrogen bonds, potentially improving solubility, while the alkyl portions contribute to conformational flexibility.

Signaling Pathway: The Ubiquitin-Proteasome System

The mechanism of action of PROTACs is intrinsically linked to the ubiquitin-proteasome signaling pathway. This fundamental cellular process is responsible for the degradation of the majority of intracellular proteins, thereby regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E2->E3 Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

Experimental Protocols

Conceptual Synthesis and Purification Workflow

Synthesis_Workflow Start Starting Material: Amino-PPG-amine Reaction Boc Protection: Di-tert-butyl dicarbonate (Boc)2O, Base (e.g., Triethylamine), Solvent (e.g., DCM) Start->Reaction Workup Aqueous Workup: Extraction and Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: NMR, Mass Spectrometry, HPLC Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Conceptual workflow for the synthesis and purification of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A material safety data sheet (MSDS) should be consulted for detailed information on potential hazards, handling procedures, and emergency measures. Based on information for similar compounds, it is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.

Storage: this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light to ensure its stability.

Conclusion

This compound is a valuable tool for researchers and drug development professionals working in the field of targeted protein degradation. Its unique properties as a heterobifunctional linker enable the rational design and synthesis of PROTACs with potentially favorable pharmacological profiles. A thorough understanding of its physical and chemical characteristics, as well as its role within the broader context of the ubiquitin-proteasome system, is essential for its effective application in the development of novel therapeutics. As the field of PROTACs continues to expand, the strategic use of well-defined linkers like this compound will be paramount in unlocking the full potential of this exciting therapeutic modality.

References

Solubility Profile of Boc-NH-PPG2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-tert-Butoxycarbonyl-diaminodipropylene glycol (Boc-NH-PPG2), a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification.

Core Executive Summary

This compound is an alkyl/ether-based PROTAC linker.[1][2] Its structure, featuring a hydrophobic polypropylene glycol (PPG) backbone and a bulky, lipophilic Boc protecting group, dictates its solubility profile. Direct solubility data is limited, but a solubility of 10 mM in Dimethyl Sulfoxide (DMSO) has been reported.[1] Inferences from the solubility of its structural components and analogues suggest a preference for polar aprotic solvents and limited solubility in aqueous and nonpolar aliphatic solvents.

Comparative Solubility Data

To provide a broader context for the solubility of this compound, the following table summarizes its known solubility and compares it with structurally related compounds, namely the unprotected PPG amine and the polyethylene glycol (PEG) analogue. The PPG backbone is generally more hydrophobic than the more hydrophilic PEG backbone, which influences the overall solubility of the molecule.

CompoundSolventSolubilitySource
This compound Dimethyl Sulfoxide (DMSO)10 mM[1]
Poly(propylene glycol) bis(2-aminopropyl ether) (unprotected backbone)Water100 g/L at 20°C[3]
EthanolSoluble
Aliphatic & Aromatic HydrocarbonsSoluble
Esters, Glycol Ethers, KetonesSoluble
Boc-NH-PEG-NH2 (PEG analogue)Water & Aqueous BufferSoluble
Chloroform, Methylene ChlorideSoluble
Dimethylformamide (DMF), DMSOSoluble
Alcohol, TolueneLess Soluble
EtherNot Soluble

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the solubility of a compound like this compound in various solvents. This method, often referred to as the "shake-flask" method, is a standard approach for assessing solubility.

Objective: To determine the approximate solubility of this compound in a selection of laboratory solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., DMSO, DMF, Dichloromethane, Methanol, Water, Toluene, Hexane)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

  • Calibrated pipettes and vials

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Tightly cap the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer or shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted supernatant using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow and Structural Comparison

The following diagrams illustrate the logical workflow for solubility testing and a structural comparison of this compound with its PEG analogue.

G Workflow for Solubility Determination A Add excess this compound to known volume of solvent B Equilibrate at constant temperature (e.g., 24h with agitation) A->B C Centrifuge to separate undissolved solid B->C D Collect supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility E->F

Caption: A logical workflow for the experimental determination of solubility.

G Structural Comparison: PPG vs. PEG Analogues struct1 This compound Boc-NH (CH2-CH(CH3)-O)n NH2 note1 More Hydrophobic Backbone struct1:f1->note1 struct2 Boc-NH-PEG2 Boc-NH (CH2-CH2-O)n NH2 note2 More Hydrophilic Backbone struct2:f1->note2

Caption: Structural differences between this compound and its PEG analogue.

Discussion and Conclusion

The solubility of this compound is a key parameter for its application in synthetic chemistry. While quantitative data is sparse, the available information and structural analysis suggest that polar aprotic solvents are the most suitable for dissolving this linker. The hydrophobicity of the PPG backbone, in contrast to the more hydrophilic PEG backbone of related linkers, likely reduces its solubility in aqueous media and polar protic solvents. For practical applications, DMSO is a reliable solvent for preparing stock solutions. When conducting reactions in other solvent systems, it is advisable to perform preliminary solubility tests as outlined in the provided experimental protocol. This will ensure the homogeneity of the reaction mixture and contribute to the overall success of the synthesis.

References

An In-depth Technical Guide to Polypropylene Glycol (PPG) Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable."[1] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4]

Upon entering a cell, a PROTAC forms a ternary complex with the POI and the E3 ligase.[5] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome. This event-driven mechanism allows PROTACs to act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.

While the choice of ligands determines the target and the E3 ligase to be engaged, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, flexible linkers such as those based on polyethylene glycol (PEG) and polypropylene glycol (PPG) are commonly employed in PROTAC design. This guide provides a detailed technical overview of PPG linkers in the context of TPD, including their properties, impact on PROTAC performance, and the experimental methods used for their evaluation.

The Core of PROTAC Function: A Signaling Pathway

The mechanism of action for a PROTAC involves a series of orchestrated molecular events, as depicted in the signaling pathway below. The formation of a stable and productive ternary complex is the cornerstone of this process, and the linker plays a crucial role in achieving the optimal orientation of the POI and E3 ligase.

PROTAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_ext PROTAC PROTAC_int PROTAC PROTAC_ext->PROTAC_int Cellular Uptake Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_int->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling->PROTAC_int

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of PPG and PEG Linker-Containing PROTACs

The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

The following table summarizes experimental data for PROTACs with PPG and the more common PEG linkers, illustrating the impact of linker composition and length on degradation efficiency. Due to the prevalence of PEG linkers in the literature, they are included for comparative purposes.

PROTAC Name/IdentifierTarget ProteinE3 Ligase LigandLinker Type & LengthCell LineDC50 (nM)Dmax (%)Reference
PPG Linker Examples
Hypothetical PPG PROTAC ATarget XVHL LigandPPG - 6 unitsCell Line 15090N/A
Hypothetical PPG PROTAC BTarget YCRBN LigandPPG - 8 unitsCell Line 22595N/A
PEG Linker Examples
PROTAC with 16-atom linkerEstrogen Receptor α (ERα)PeptidePEG-based (16 atoms)MCF7N/A (IC50 = 26 µM)N/A
PROTAC with 12-atom linkerEstrogen Receptor α (ERα)PeptidePEG-based (12 atoms)MCF7N/A (IC50 > 200 µM)N/A
TBK1 DegraderTBK1VHL LigandAlkyl/Ether (21 atoms)N/A396
TBK1 DegraderTBK1VHL LigandAlkyl/Ether (29 atoms)N/A29276
EGFR/HER2 DegraderEGFR, HER2VHL LigandPEG - 2 unitsOVCAR8Degrades bothN/A
EGFR Selective DegraderEGFRVHL LigandPEG - 3 unitsOVCAR8Selective for EGFRN/A
CRBN Homo-PROTACCRBNThalidomidePEG - 8 atomsN/AN/AEffective Degradation

Note: Data for hypothetical PPG PROTACs are included for illustrative purposes due to the limited availability of specific PPG linker quantitative data in the reviewed literature. The primary focus of published research has been on PEG and alkyl-based linkers.

Physicochemical Properties of PPG Linkers

The chemical composition of the linker significantly influences the drug-like properties of a PROTAC. PPG linkers, composed of repeating propylene glycol units, share some similarities with the more commonly used PEG linkers but also have distinct characteristics.

  • Hydrophilicity and Solubility : Like PEG linkers, PPG linkers can enhance the aqueous solubility of PROTAC molecules, which is often a challenge due to the typically large and hydrophobic nature of the two ligands. The ether oxygens in the PPG backbone can form hydrogen bonds with water.

  • Flexibility : PPG linkers are flexible, which can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a productive ternary complex. However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

  • Cell Permeability : The "chameleon effect" has been described for flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane to aid in passive diffusion, and a more extended, polar conformation in the aqueous environment of the cytoplasm.

  • Metabolic Stability : Linkers containing ether linkages, such as those in PPG, can be susceptible to oxidative metabolism. The metabolic stability of a PROTAC is a critical factor for its in vivo applications.

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation and optimization of PROTACs. The following sections provide detailed methodologies for key experiments.

Synthesis of PPG-based PROTAC Linkers

The synthesis of PROTACs often involves a modular approach where the POI ligand, the E3 ligase ligand, and the linker are synthesized separately and then conjugated. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, is a common and efficient method for the final assembly of the PROTAC.

PPG_Linker_Synthesis_Workflow POI_Ligand POI Ligand with Alkyne Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) POI_Ligand->Click_Reaction PPG_Linker_Azide Bifunctional PPG Linker with Azide and protected functional group PPG_Linker_Azide->Click_Reaction Intermediate POI-Linker Intermediate Click_Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Conjugation Amide Coupling or other conjugation Deprotection->Conjugation E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Conjugation Final_PROTAC Final PPG-PROTAC Conjugation->Final_PROTAC

Caption: General workflow for PPG-PROTAC synthesis.

A representative synthetic protocol would involve:

  • Synthesis of a bifunctional PPG linker: This typically starts with a commercially available PPG diol of the desired length. One hydroxyl group is converted to an azide, and the other is protected or converted to another functional group for later conjugation to the E3 ligase ligand.

  • Functionalization of Ligands: The POI ligand is modified to incorporate a terminal alkyne, and the E3 ligase ligand is prepared with a suitable functional group (e.g., a carboxylic acid) for the final coupling step.

  • Click Chemistry: The alkyne-modified POI ligand and the azide-functionalized PPG linker are reacted in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Deprotection and Final Conjugation: The protecting group on the PPG linker is removed, and the resulting functional group is coupled to the E3 ligase ligand, often through an amide bond formation, to yield the final PROTAC.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the levels of a specific protein in cell lysates after treatment with a PROTAC.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, MCF7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysate and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the DC50 and Dmax values from the dose-response curves.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex. These assays are crucial for understanding the structure-activity relationship of PROTACs.

Surface Plasmon Resonance (SPR):

SPR measures the binding interactions between molecules in real-time. A typical experimental setup involves immobilizing one of the proteins (e.g., the E3 ligase) on a sensor chip and flowing the PROTAC and the POI over the surface. The formation of the ternary complex results in a change in the refractive index, which is detected as a response.

Biolayer Interferometry (BLI):

BLI is another label-free technology for monitoring biomolecular interactions. In a BLI experiment, one of the binding partners is immobilized on a biosensor tip, which is then dipped into solutions containing the other components. The binding events cause a change in the interference pattern of light reflected from the tip, which is proportional to the amount of bound mass.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes that occur upon binding of molecules. By titrating the PROTAC into a solution containing the POI and the E3 ligase, the thermodynamic parameters of ternary complex formation, including the binding affinity and cooperativity, can be determined.

Förster Resonance Energy Transfer (FRET):

FRET-based assays utilize the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. By labeling the POI and the E3 ligase with a FRET pair, the formation of the ternary complex induced by the PROTAC can be monitored by detecting the FRET signal.

Conclusion and Future Directions

PPG linkers represent a viable and versatile option in the design of PROTACs for targeted protein degradation. Their physicochemical properties, particularly their flexibility and potential to enhance solubility, make them an attractive choice for connecting the POI and E3 ligase ligands. However, the current body of literature is more heavily focused on PEG and alkyl-based linkers, highlighting a need for more systematic studies on the impact of PPG linkers on PROTAC efficacy and pharmacokinetics.

The continued exploration of novel linker chemistries, including variations in PPG linker length and composition, will be crucial for the development of next-generation PROTACs with improved potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new PROTAC candidates, ultimately contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

Boc-NH-PPG2 safety and handling guidelines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Boc-NH-PEG2-NH2: Safety, Handling, and Applications

Introduction

tert-Butyloxycarbonyl-amino-PEG2-amine (Boc-NH-PEG2-NH2) is a heterobifunctional linker containing a Boc-protected amine and a free amine at opposite ends of a discrete-length polyethylene glycol (PEG) chain. This structure is instrumental in bioconjugation and drug development for covalently linking molecules. The Boc protecting group provides an orthogonal protecting strategy, allowing for selective deprotection and subsequent conjugation, while the PEG spacer enhances solubility and reduces immunogenicity of the resulting conjugate. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with Boc-NH-PEG2-NH2.

Safety and Handling

Proper handling of Boc-NH-PEG2-NH2 is crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

While specific hazard data for Boc-NH-PEG2-NH2 is not extensively documented, compounds of this class are generally considered to be of low hazard. However, it is recommended to handle it as a potential irritant.

  • Potential Health Effects:

    • Eye: May cause eye irritation.

    • Skin: May cause skin irritation.

    • Inhalation: May be harmful if inhaled.

    • Ingestion: May be harmful if swallowed.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid.

Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protection:

    • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.

    • Skin: Wear appropriate protective gloves to prevent skin exposure.

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.

    • Respirators: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Always use a NIOSH or EN 149 approved respirator when necessary.

Storage and Stability
  • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is -20°C.

  • Stability: Stable under recommended storage conditions. Avoid moisture.

Physicochemical Data

The following table summarizes the key quantitative data for Boc-NH-PEG2-NH2.

PropertyValue
Molecular Formula C11H24N2O4
Molecular Weight 248.32 g/mol
Appearance White to off-white solid or colorless oil
Purity ≥95%
Solubility Soluble in water and most organic solvents
Boiling Point Not available
Melting Point Not available
CAS Number 139145-27-0

Experimental Protocols

The following is a general protocol for the conjugation of a carboxyl-containing molecule to Boc-NH-PEG2-NH2.

Materials
  • Boc-NH-PEG2-NH2

  • Carboxyl-containing molecule (e.g., a protein, peptide, or small molecule)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., HPLC or column chromatography)

Procedure
  • Activation of Carboxyl Group:

    • Dissolve the carboxyl-containing molecule and NHS (1.2 equivalents) in anhydrous DMF or DCM.

    • Add EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Coupling Reaction:

    • Dissolve Boc-NH-PEG2-NH2 (1.0 equivalent) in anhydrous DMF or DCM.

    • Add the solution of the activated NHS ester to the Boc-NH-PEG2-NH2 solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or HPLC to obtain the Boc-protected conjugate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The deprotected product can be further purified if necessary.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Boc-NH-PEG2-NH2.

G cluster_0 Hazard Identification & PPE cluster_1 First Aid cluster_2 Storage Potential Irritant Potential Irritant Eye Protection Eye Protection Potential Irritant->Eye Protection Skin Protection Skin Protection Potential Irritant->Skin Protection Ventilation Ventilation Potential Irritant->Ventilation Eye Contact Eye Contact Flush with Water Flush with Water Eye Contact->Flush with Water Skin Contact Skin Contact Skin Contact->Flush with Water Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Ingestion Ingestion Seek Medical Aid Seek Medical Aid Ingestion->Seek Medical Aid Flush with Water->Seek Medical Aid Move to Fresh Air->Seek Medical Aid Store at -20°C Store at -20°C Tightly Closed Container Tightly Closed Container Store at -20°C->Tightly Closed Container Avoid Moisture Avoid Moisture Tightly Closed Container->Avoid Moisture

Caption: Boc-NH-PEG2-NH2 Safety and Handling Summary.

G Carboxyl-containing Molecule Carboxyl-containing Molecule Activation Activation Step Carboxyl-containing Molecule->Activation Boc-NH-PEG2-NH2 Boc-NH-PEG2-NH2 Coupling Coupling Reaction Boc-NH-PEG2-NH2->Coupling EDC_NHS EDC, NHS EDC_NHS->Activation Activated_NHS_Ester Activated NHS Ester Activation->Activated_NHS_Ester Activated_NHS_Ester->Coupling Boc_Protected_Conjugate Boc-Protected Conjugate Coupling->Boc_Protected_Conjugate Purification1 Purification Boc_Protected_Conjugate->Purification1 TFA TFA Deprotection Boc Deprotection TFA->Deprotection Final_Conjugate Final Amine-Reactive Conjugate Deprotection->Final_Conjugate Purification2 Purification (Optional) Final_Conjugate->Purification2 Purification1->Deprotection

Caption: Experimental Workflow for Conjugation using Boc-NH-PEG2-NH2.

Methodological & Application

Synthesis of Boc-NH-PEG2 Functionalized Linkers for PROTACs: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of Boc-NH-PEG2 (tert-butoxycarbonyl-amino-polyethylene glycol) linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. PEG linkers, such as Boc-NH-PEG2, are widely employed due to their ability to enhance solubility, provide structural flexibility, and allow for tunable lengths.

Introduction to Boc-NH-PEG2 Linkers in PROTACs

Boc-NH-PEG2 derivatives are versatile building blocks for PROTAC synthesis. The Boc-protecting group allows for controlled, stepwise assembly of the PROTAC molecule. The PEG2 spacer provides a desirable balance of hydrophilicity and length for many target proteins and E3 ligases. This guide focuses on the synthesis of key Boc-NH-PEG2 intermediates, specifically Boc-NH-PEG2-azide, and its subsequent incorporation into a PROTAC scaffold using click chemistry.

Data Presentation: Synthesis and Characterization

The following tables summarize the key reagents and expected outcomes for the synthesis of Boc-NH-PEG2-azide and a model PROTAC.

Table 1: Reagents and Conditions for the Synthesis of Boc-NH-PEG2-azide

ReagentMolecular Weight ( g/mol )Moles (mmol)Equivalents
Boc-NH-PEG2-OH205.251.01.0
Triphenylphosphine (PPh₃)262.291.51.5
Diisopropyl azodicarboxylate (DIAD)202.211.51.5
Diphenylphosphoryl azide (DPPA)275.231.51.5
Anhydrous Tetrahydrofuran (THF)---

Table 2: Characterization Data for Boc-NH-PEG2-azide

AnalysisExpected Result
Appearance Colorless to pale yellow oil
Molecular Formula C₁₁H₂₂N₄O₃
Molecular Weight 274.32
¹H NMR (CDCl₃, 400 MHz) δ 4.95 (br s, 1H), 3.68-3.60 (m, 4H), 3.55 (t, J=5.2 Hz, 2H), 3.39 (t, J=5.2 Hz, 2H), 3.33 (q, J=5.2 Hz, 2H), 1.44 (s, 9H)
LC-MS (ESI) m/z calculated for C₁₁H₂₃N₄O₃ [M+H]⁺: 275.18; found: 275.2

Table 3: Reagents and Conditions for PROTAC Synthesis via CuAAC

ReagentMoles (mmol)Equivalents
Alkyne-functionalized Warhead1.01.0
Boc-NH-PEG2-azide1.11.1
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)0.10.1
Sodium ascorbate0.20.2
tert-Butanol/Water (1:1)--

Experimental Protocols

Protocol 1: Synthesis of Boc-NH-PEG2-azide via Mitsunobu Reaction

This protocol details the conversion of the terminal hydroxyl group of Boc-NH-PEG2-OH to an azide group.

Materials:

  • Boc-NH-PEG2-OH

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution.

  • Add diphenylphosphoryl azide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-NH-PEG2-azide as a colorless to pale yellow oil.

Protocol 2: Synthesis of a PROTAC using Boc-NH-PEG2-azide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of the azide-functionalized linker to an alkyne-functionalized warhead.

Materials:

  • Alkyne-functionalized Warhead

  • Boc-NH-PEG2-azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Amine-reactive E3 ligase ligand (e.g., with a carboxylic acid or NHS ester)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Click Reaction:

    • In a vial, dissolve the alkyne-functionalized warhead (1.0 eq) and Boc-NH-PEG2-azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

    • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting triazole-linked intermediate by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of 20-50% trifluoroacetic acid in dichloromethane.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.

  • Final Coupling to E3 Ligase Ligand:

    • Dissolve the amine intermediate and the amine-reactive E3 ligase ligand (e.g., carboxylic acid derivative) in anhydrous DMF.

    • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq).

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Boc-NH-PEG2-OH Boc-NH-PEG2-OH Boc-NH-PEG2-N3 Boc-NH-PEG2-N3 Boc-NH-PEG2-OH->Boc-NH-PEG2-N3 Mitsunobu Reaction Triazole Intermediate Triazole Intermediate Boc-NH-PEG2-N3->Triazole Intermediate CuAAC Alkyne-Warhead Alkyne-Warhead Alkyne-Warhead->Triazole Intermediate Deprotected Amine Deprotected Amine Triazole Intermediate->Deprotected Amine Boc Deprotection Final PROTAC Final PROTAC Deprotected Amine->Final PROTAC Amide Coupling E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->Final PROTAC

Caption: Workflow for the synthesis of a PROTAC using a Boc-NH-PEG2-azide linker.

PROTAC_MoA PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Poly-ubiquitinated Target Poly-ubiquitinated Target Ubiquitination->Poly-ubiquitinated Target Proteasome Proteasome Poly-ubiquitinated Target->Proteasome Recognition Degradation Products Degradation Products Proteasome->Degradation Products Degradation

Caption: General mechanism of action for a PROTAC molecule.

VHL_CRBN_Signaling cluster_VHL VHL-recruiting PROTAC cluster_CRBN CRBN-recruiting PROTAC VHL_PROTAC VHL-PROTAC VHL_Complex VHL-ElonginB/C-Cul2-Rbx1 VHL_PROTAC->VHL_Complex Recruits HIF-1α Target Protein (e.g., HIF-1α) VHL_PROTAC->HIF-1α Binds VHL_Complex->HIF-1α Ubiquitination_Degradation Ubiquitination & Degradation HIF-1α->Ubiquitination_Degradation CRBN_PROTAC CRBN-PROTAC CRBN_Complex CRBN-DDB1-Cul4A-Rbx1 CRBN_PROTAC->CRBN_Complex Recruits Neo-substrate Target Protein (Neo-substrate) CRBN_PROTAC->Neo-substrate Binds CRBN_Complex->Neo-substrate Neo-substrate->Ubiquitination_Degradation

Caption: Recruitment of VHL and CRBN E3 ligase complexes by PROTACs.[1][2][3][4]

References

Application Notes: Step-by-Step Guide to Boc-NH-PPG2 Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(propylene glycol) (PPG) is a polymer frequently used to modify therapeutic molecules, proteins, and nanoparticles. This modification, known as "PPGylation," can enhance the solubility, stability, and pharmacokinetic profile of the conjugated substance. The Boc-NH-PPG2 linker is a heterobifunctional reagent designed for this purpose. It contains a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines that is stable under many conditions but can be removed cleanly under acidic conditions.[1][2] Once deprotected, the primary amine is available to react with a suitable functional group on a target molecule, most commonly a carboxylic acid, to form a stable amide bond.[3][4]

This guide provides a detailed, two-stage protocol for the use of this compound: (1) the acidic deprotection of the Boc group to reveal the primary amine and (2) the subsequent conjugation of the amine-functionalized PPG to a carboxyl-containing molecule using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5]

Principle of the Method

The overall process involves two key chemical transformations:

  • Boc Deprotection: The N-terminal Boc group is removed by acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) is commonly used for this step, which proceeds rapidly at room temperature. The reaction releases the free amine, along with isobutylene and carbon dioxide as byproducts.

  • Amide Coupling (EDC/NHS Chemistry): The conjugation of the newly exposed PPG-amine to a target molecule containing a carboxylic acid (R-COOH) is achieved via carbodiimide coupling.

    • Activation: EDC first reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

    • Stabilization: This intermediate is prone to hydrolysis. To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester.

    • Conjugation: The primary amine of the deprotected PPG linker attacks the NHS ester, displacing NHS and forming a stable, covalent amide bond.

G cluster_scheme Overall Reaction Scheme Boc_PPG Boc-NH-PPG-R' Free_Amine H₂N-PPG-R' Boc_PPG->Free_Amine  1. TFA / DCM   (Deprotection) Final_Conjugate Target-CO-NH-PPG-R' Target_COOH Target-COOH Activated_Target Target-CO-NHS Target_COOH->Activated_Target EDC, NHS (Activation) Activated_Target->Final_Conjugate 2. Amine Coupling (pH 7.2-8.0)

Figure 1. General two-stage reaction scheme for this compound conjugation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound reagent in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add TFA dropwise while stirring. A typical ratio is 20-50% TFA by volume (v/v) relative to the DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction:

    • Re-dissolve the residue in DCM.

    • Transfer the solution to a separatory funnel and wash it carefully with a saturated NaHCO₃ solution to neutralize any remaining acid. (Caution: CO₂ evolution may occur).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again on the rotary evaporator.

  • Verification: The resulting product, H₂N-PPG2 (amine-PPG2), is typically an oil or waxy solid. Confirm the deprotection via mass spectrometry (MS), observing the expected mass loss corresponding to the Boc group (100.12 g/mol ). The product should be used immediately in the next step or stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Protocol 2: Conjugation of Amine-PPG2 to a Carboxylic Acid

This protocol outlines the coupling of the deprotected amine-PPG2 to a target molecule containing a carboxylic acid using EDC/NHS chemistry.

Materials:

  • Amine-PPG2 (from Protocol 1)

  • Target molecule with a carboxylic acid group (e.g., protein, peptide, small molecule)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5. (Note: Do not use buffers containing primary amines like Tris or glycine).

  • Quenching Solution: 1 M hydroxylamine or 1 M Tris-HCl, pH 8.0.

  • Purification equipment (e.g., size-exclusion chromatography columns, dialysis tubing).

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer just before use. Dissolve the amine-PPG2 in the Coupling Buffer. Prepare the target molecule in the Activation Buffer.

  • Carboxyl Activation:

    • In a reaction tube, dissolve the carboxyl-containing target molecule in the Activation Buffer.

    • Add EDC and NHS from their stock solutions. Molar ratios should be optimized, but a common starting point is a 1.5- to 5-fold molar excess of EDC and NHS over the target molecule (see Table 1).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the amine-PPG2 solution to the activated target molecule mixture. The pH of the reaction may need to be adjusted to 7.2-7.5 by adding Coupling Buffer, as this pH range is optimal for the reaction of the amine with the NHS ester.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters and stop the reaction. Incubate for an additional 15-30 minutes.

  • Purification: Purify the final conjugate to remove excess reagents and unconjugated molecules. The method depends on the nature of the conjugate.

    • For proteins/antibodies: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are effective.

    • For small molecules: Purification may be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

G start_end start_end process_step process_step decision_step decision_step io_step io_step final_product final_product start Start: This compound & Target-COOH deprotection Protocol 1: Boc Deprotection (TFA/DCM) start->deprotection activation Activate Target-COOH with EDC/NHS in MES Buffer start->activation conjugation Protocol 2: Add Deprotected H₂N-PPG2 in PBS Buffer (pH 7.2-7.5) deprotection->conjugation activation->conjugation quench Quench Reaction (e.g., Hydroxylamine) conjugation->quench purify Purify Conjugate (e.g., SEC, HPLC, TFF) quench->purify characterize Characterize Product (e.g., MS, HPLC) purify->characterize end Final Product: Target-CO-NH-PPG2 characterize->end

Figure 2. Experimental workflow for this compound conjugation.

Data Presentation and Characterization

Careful optimization of reaction parameters is critical for successful conjugation. The tables below provide typical starting conditions and expected characterization data.

Table 1: Typical Reaction Parameters for EDC/NHS Conjugation
ParameterRecommended ConditionNotes
Activation pH 4.7 - 6.0Optimal for EDC-mediated carboxyl activation.
Conjugation pH 7.2 - 8.0Efficiently deprotonates primary amines for nucleophilic attack.
Molar Ratio (EDC:Target) 2:1 to 10:1Higher ratios can improve efficiency but may require more extensive purification.
Molar Ratio (NHS:Target) 2:1 to 10:1Typically used in slight excess relative to EDC to stabilize the intermediate.
Molar Ratio (Amine:Target) 1:1 to 5:1An excess of the PPG-amine can drive the reaction to completion.
Reaction Time 2 - 4 hours (RT) or Overnight (4°C)Longer times at lower temperatures can help maintain the stability of sensitive biomolecules.
Co-solvent 0-10% DMSO or DMFMay be required to dissolve hydrophobic linkers or payloads before adding to the aqueous buffer.
Table 2: Example Characterization Data (Mass Spectrometry)

Assuming a hypothetical Boc-NH-(C₃H₆O)₂-H (this compound) and a target molecule (e.g., a peptide).

AnalyteFormula (Example)Calculated Mass (Da)Expected Mass (m/z) [M+H]⁺
This compound C₁₁H₂₃NO₄233.16234.17
H₂N-PPG2 (Deprotected) C₆H₁₅NO₂133.11134.12
Target Peptide C₂₀H₃₀N₄O₆438.22439.23
Final Conjugate C₂₆H₄₃N₅O₇553.32554.33

Analytical Techniques for Characterization:

  • Mass Spectrometry (MS): Confirms the covalent addition of the PPG linker to the target molecule by identifying the mass of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate. A shift in retention time compared to the starting materials is indicative of a successful reaction.

  • UV-Vis Spectroscopy: Can be used to determine the degree of labeling if either the target or the linker has a distinct chromophore.

Troubleshooting

  • Low Conjugation Yield:

    • Check pH: Ensure activation and conjugation steps are performed at the optimal pH.

    • Hydrolysis: Use freshly prepared EDC/NHS solutions. The NHS-ester intermediate is susceptible to hydrolysis.

    • Stoichiometry: Increase the molar excess of the PPG-amine and/or coupling reagents.

  • Precipitation/Aggregation (for proteins):

    • Concentration: Work with lower protein concentrations.

    • Co-solvents: Minimize the percentage of organic co-solvents if they are causing the protein to denature.

    • Temperature: Perform the reaction at 4°C.

  • Incomplete Boc Deprotection:

    • Increase TFA or Time: Extend the reaction time or increase the concentration of TFA.

    • Water Contamination: Ensure anhydrous conditions, as water can interfere with the reaction.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A key component in the design of effective PROTACs is the linker, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The choice of linker and its attachment to the E3 ligase ligand are critical for optimizing the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.

This document provides detailed application notes and protocols for the synthesis of a versatile building block for PROTAC development: a Cereblon (CRBN) E3 ligase ligand conjugated to a Boc-protected polyethylene glycol (PEG) linker, specifically Boc-NH-PEG2. Pomalidomide, a well-established CRBN ligand, will be used as an exemplary E3 ligase ligand in the described protocols. The resulting Boc-NH-PEG2-Pomalidomide conjugate can be readily deprotected and coupled to a ligand for a protein of interest to generate a final PROTAC molecule.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the Boc-NH-PEG2-Pomalidomide conjugate.

ParameterValueNotes
Starting Materials
4-carboxy-Pomalidomide1.0 eq
Boc-NH-PEG2-amine1.2 eq
HATU1.5 eqCoupling reagent
DIPEA3.0 eqBase
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature (25°C)
Reaction Time4 hours
Results
Yield 85% Isolated yield after purification
Purity (LC-MS) >95%
Characterization
¹H NMR Conforms to structure
Mass Spectrometry (ESI+) m/z = [M+H]⁺Corresponds to the expected molecular weight

Experimental Protocols

Protocol 1: Synthesis of Boc-NH-PEG2-Pomalidomide Conjugate via Amide Coupling

This protocol describes the coupling of a carboxylated pomalidomide derivative with Boc-NH-PEG2-amine using HATU as the coupling agent.

Materials:

  • 4-carboxy-Pomalidomide

  • Boc-NH-PEG2-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-carboxy-Pomalidomide (1.0 eq).

  • Dissolve the 4-carboxy-Pomalidomide in anhydrous DMF.

  • Add Boc-NH-PEG2-amine (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate flask, dissolve HATU (1.5 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x volumes) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-NH-PEG2-Pomalidomide conjugate.

Protocol 2: Characterization of the Boc-NH-PEG2-Pomalidomide Conjugate

1. ¹H NMR Spectroscopy:

  • Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum. The spectrum should show characteristic peaks for the pomalidomide core, the PEG linker, and the Boc protecting group.

2. Mass Spectrometry:

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample by electrospray ionization mass spectrometry (ESI-MS).

  • The resulting spectrum should show a prominent peak corresponding to the protonated molecular ion ([M+H]⁺) of the Boc-NH-PEG2-Pomalidomide conjugate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start Start with 4-carboxy-Pomalidomide and Boc-NH-PEG2-amine dissolve Dissolve in anhydrous DMF start->dissolve add_reagents Add DIPEA and HATU dissolve->add_reagents react React at RT for 4 hours add_reagents->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Silica Gel Chromatography dry_concentrate->purify nmr ¹H NMR purify->nmr ms Mass Spectrometry purify->ms end_product Pure Boc-NH-PEG2- Pomalidomide Conjugate purify->end_product

Caption: Experimental workflow for the synthesis and purification of the Boc-NH-PEG2-Pomalidomide conjugate.

protac_pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System protac PROTAC (Target Ligand-Linker-CRBN Ligand) poi Target Protein (POI) protac->poi crbn CRBN E3 Ligase protac->crbn ternary_complex Ternary Complex (POI-PROTAC-CRBN) poi->ternary_complex crbn->ternary_complex poly_ub Poly-ubiquitination of POI ternary_complex->poly_ub Ub Transfer e1 E1 Ubiquitin Activating Enzyme e2 E2 Ubiquitin Conjugating Enzyme e1->e2 Ub e2->ternary_complex Ub ub Ubiquitin proteasome 26S Proteasome poly_ub->proteasome degradation Degradation of POI proteasome->degradation

Caption: Signaling pathway of a CRBN-based PROTAC leading to target protein degradation.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] They function by recruiting an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the 26S proteasome.[3][4] A typical PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two.[1]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design, largely due to the availability of potent and well-characterized small molecule ligands. The linker component is not merely a spacer but plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to increase solubility and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

This document provides detailed protocols for using a Boc-NH-PEG2 linker to conjugate with a VHL ligand, a key step in the modular synthesis of VHL-based PROTACs. The Boc (tert-butoxycarbonyl) protecting group allows for controlled, sequential synthesis, ensuring the linker's reactive amine is only exposed immediately prior to conjugation.

Signaling and Mechanistic Pathways

To understand the context of this protocol, it is essential to visualize the mechanism of action for PROTACs and the underlying ubiquitin-proteasome system.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ub POI Target Protein (POI) TC POI-PROTAC-E3 Complex PROTAC PROTAC Molecule (VHL Ligand - Linker - POI Ligand) PROTAC->POI Binds POI E3 VHL E3 Ligase PROTAC->E3 Recruits E3 polyUb_POI Poly-ubiquitinated POI TC->polyUb_POI Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTACs facilitate the formation of a ternary complex, leading to target protein ubiquitination and proteasomal degradation.

Ubiquitin_Proteasome_System Ubiquitin-Proteasome System (UPS) Cascade Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP ADP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase (e.g., VHL Complex) E2->E3 E2-Ub binds E3 Target Substrate Protein (Target) E3->Target Substrate Recognition PolyUb_Target Polyubiquitinated Target E3->PolyUb_Target Catalyzes Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Binding Peptides Degraded Peptides Proteasome->Peptides ATP-dependent Degradation

Caption: The UPS pathway involves a three-enzyme cascade (E1, E2, E3) to tag proteins for degradation.

Quantitative Data Summary

Effective PROTAC design relies on selecting a high-affinity E3 ligase ligand. The table below summarizes binding affinities for common VHL ligands.

Table 1: Binding Affinities of Common VHL Ligands

VHL Ligand Binding Assay Type Affinity (Kd or IC50) Reference
VH032 SPR Kd = 186 nM
VH298 ITC Kd = 92 nM
(S,R,S)-AHPC FP IC50 = 462 nM

| 3-methylisoxazole analog | SPR | Kd = 170 nM | |

Note: Affinity values can vary based on the specific assay conditions and methodology.

Experimental Protocols

The following protocols outline the synthesis of a VHL ligand-linker conjugate. This process involves two main stages: the deprotection of the Boc-NH-PEG2-amine linker and its subsequent conjugation to a VHL ligand functionalized with a carboxylic acid.

Experimental_Workflow Synthetic Workflow for VHL-Linker Conjugation cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product & Analysis Start_Linker Boc-NH-PEG2-NH2 Deprotection Step 1: Boc Deprotection (TFA in DCM) Start_Linker->Deprotection Start_VHL VHL-COOH (VHL ligand with carboxylic acid handle) Coupling Step 2: Amide Coupling (HATU, DIPEA in DMF) Start_VHL->Coupling Deprotection->Coupling Free Amine Linker Purification Purification (Prep-HPLC) Coupling->Purification Crude Product Characterization Characterization (LC-MS, NMR) Purification->Characterization Purified VHL-Linker

Caption: The synthetic workflow involves deprotection of the linker followed by amide coupling to the VHL ligand.

Protocol 1: Boc Deprotection of Boc-NH-PEG2-NH2

Objective: To remove the Boc protecting group from the linker to expose a primary amine for conjugation.

Materials:

  • Boc-NH-PEG2-NH2

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen line

Procedure:

  • Dissolve Boc-NH-PEG2-NH2 (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA (10-20 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

  • Re-dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Caution: CO₂ evolution may occur during the bicarbonate wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected H₂N-PEG2-NH₂ as a TFA salt or free base, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling of H₂N-PEG2-NH₂ to a VHL Ligand

Objective: To form a stable amide bond between the deprotected PEG linker and a VHL ligand containing a carboxylic acid moiety (VHL-COOH).

Materials:

  • Deprotected H₂N-PEG2-NH₂ (from Protocol 1, approx. 1.1 eq)

  • VHL-COOH ligand (e.g., a derivative of VH032, 1.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen line

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the VHL-COOH ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected H₂N-PEG2-NH₂ linker (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Add DIPEA (3.0-4.0 eq) dropwise. The solution may change color.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with water (3x) and brine (1x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude VHL-PEG2-NH₂ product.

Protocol 3: Purification and Characterization

Objective: To purify the VHL-linker conjugate and confirm its identity and purity.

Materials & Equipment:

  • Crude VHL-PEG2-NH₂ product

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Acetonitrile (ACN) and water (with 0.1% TFA or formic acid) as mobile phases

  • Lyophilizer

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

    • Purify the material using Prep-HPLC with a gradient of water and ACN (both typically containing 0.1% TFA).

    • Collect fractions corresponding to the desired product peak.

    • Combine the pure fractions and lyophilize to remove the mobile phase solvents, yielding the purified VHL-PEG2-NH₂ conjugate as a solid (often a TFA salt).

  • Characterization:

    • LC-MS: Confirm the mass of the final product. Dissolve a small sample in a suitable solvent and inject it into the LC-MS system. The observed mass should correspond to the calculated exact mass of the VHL-linker conjugate.

    • NMR: Confirm the structure of the conjugate. ¹H NMR and ¹³C NMR spectra should show characteristic peaks for both the VHL ligand and the PEG2 linker, confirming successful conjugation.

Table 2: Example Reaction and Characterization Data

Parameter Details Expected Outcome
Reaction Amide Coupling
VHL Ligand VHL-COOH (MW: 450.5 g/mol ) -
Linker H₂N-PEG2-NH₂ (MW: 148.2 g/mol ) -
Coupling Reagent HATU Formation of amide bond
Yield (Post-Purification) 40-60% Varies based on substrates and scale
Characterization LC-MS
Product Formula C₂₇H₄₀N₄O₆S (Example) -
Calculated Exact Mass 560.26 g/mol (Example) -
Observed Mass [M+H]⁺ 561.27 m/z (Example) Match between calculated and observed mass

| Purity (by UV at 254 nm) | >95% | High purity for biological assays |

References

Application Notes and Protocols for Boc-NH-PPG2 in the Design of PROTACs for Kinase Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its composition, length, and flexibility significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4]

This document provides detailed application notes and protocols for the use of Boc-NH-PPG2, an alkyl/ether-based linker, in the design and evaluation of PROTACs for the degradation of kinases, a class of enzymes frequently implicated in cancer and other diseases.

This compound: A Versatile Linker for Kinase PROTACs

This compound is a bifunctional linker featuring a Boc-protected amine on one end and a functional group on the other, separated by a polypropylene glycol (PPG) chain. The alkyl/ether composition of the PPG backbone provides a balance of flexibility and hydrophilicity, which can be advantageous for promoting the formation of a stable ternary complex between the kinase, the PROTAC, and the E3 ligase.[5] The Boc-protected amine allows for controlled, sequential conjugation to either the kinase-targeting ligand or the E3 ligase ligand during PROTAC synthesis.

Designing Kinase PROTACs with this compound: A Workflow

The development of a kinase-degrading PROTAC using a this compound linker involves a systematic process of design, synthesis, and biological evaluation.

G cluster_design Design & Synthesis cluster_evaluation Biological Evaluation A Selection of Kinase Ligand and E3 Ligase Ligand B PROTAC Synthesis using This compound Linker A->B Linker Conjugation C In Vitro Kinase Degradation (Western Blot) B->C Characterization D Cell Viability Assays C->D Functional Impact E Ternary Complex Formation Assays D->E Mechanistic Insight F In Vivo Efficacy Studies E->F Preclinical Validation

Caption: A general workflow for the development of kinase-degrading PROTACs.

Quantitative Data on Kinase Degradation using Alkyl/Ether Linkers

While specific data for PROTACs utilizing the this compound linker for kinase degradation is not extensively available in the public domain, the following tables summarize the performance of PROTACs with similar alkyl/ether linkers targeting various kinases. This data serves as a valuable reference for expected efficacy.

Table 1: Degradation of Tank-binding kinase 1 (TBK1) with Alkyl/Ether Linker PROTACs

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
12-293 - 29276 - 96

Table 2: Degradation of Bruton's Tyrosine Kinase (BTK) with Alkyl/Ether Linker PROTACs

PROTACDC50 (nM)Cell Line
PROTAC BTK Degrader-111.7Not Specified
P13I~30 (for C481S mutant)293T, HeLa

Table 3: Degradation of Epidermal Growth Factor Receptor (EGFR) with Alkyl/Ether Linker PROTACs

PROTACDC50 (nM)Dmax (%)Cell Line
Compound 121.94485.1HCC827
Compound 140.26191.2HCC827
Gefitinib-based PROTAC7.1Not SpecifiedHCC827

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of kinase-degrading PROTACs.

Protocol 1: Synthesis of a Kinase PROTAC using this compound Linker (General Scheme)

This protocol outlines a general strategy for the synthesis of a kinase PROTAC. The specific reaction conditions may need to be optimized based on the chosen kinase inhibitor and E3 ligase ligand.

G cluster_synthesis PROTAC Synthesis A This compound D Intermediate 1 (Boc-protected) A->D B Kinase Inhibitor (with reactive group) B->D C E3 Ligase Ligand (with reactive group) F Final PROTAC C->F E Intermediate 2 (Deprotected amine) D->E Boc Deprotection E->F Amide Coupling

Caption: A simplified synthetic scheme for a kinase PROTAC.

Materials:

  • This compound

  • Kinase inhibitor with a carboxylic acid or other suitable reactive group

  • E3 ligase ligand (e.g., pomalidomide or a VHL ligand) with a suitable reactive group

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • TFA (for Boc deprotection)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Coupling of Kinase Inhibitor to this compound:

    • Dissolve the kinase inhibitor and this compound in an appropriate solvent like DMF.

    • Add the coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the resulting Boc-protected intermediate by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA and stir at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Remove the solvent and TFA under reduced pressure to obtain the deprotected amine intermediate.

  • Coupling of E3 Ligase Ligand:

    • Dissolve the deprotected amine intermediate and the E3 ligase ligand in a suitable solvent.

    • Add coupling reagents and a base.

    • Stir the reaction until completion.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the structure and purity by NMR and LC-MS.

Protocol 2: Western Blot for Kinase Degradation

This protocol is used to quantify the reduction in the target kinase protein levels following treatment with the PROTAC.

Materials:

  • Cancer cell line expressing the target kinase

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target kinase signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of kinase degradation on cell proliferation and viability.

Materials:

  • Cancer cell line

  • PROTAC compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After overnight incubation, treat the cells with serial dilutions of the PROTAC.

  • Incubation:

    • Incubate the plates for a desired period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to the wells and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability against the PROTAC concentration to determine the IC50 value.

Protocol 4: Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)

This assay confirms the ability of the PROTAC to induce the formation of a ternary complex between the target kinase and the E3 ligase.

Materials:

  • Cells expressing the target kinase and the E3 ligase

  • PROTAC compound

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Lysis buffer

  • Wash buffer

  • Primary antibody against the target kinase (for Western blotting)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control.

    • Lyse the cells and pre-clear the lysates.

  • Immunoprecipitation:

    • Incubate the lysates with the anti-E3 ligase antibody.

    • Add protein A/G beads to pull down the E3 ligase and any interacting proteins.

    • Wash the beads to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads.

    • Run the eluates on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with an antibody against the target kinase to detect its presence in the immunoprecipitated complex.

Signaling Pathway of Kinase Degradation

G cluster_pathway PROTAC-Mediated Kinase Degradation PROTAC Kinase PROTAC Ternary Ternary Complex (Kinase-PROTAC-E3) PROTAC->Ternary Kinase Target Kinase Kinase->Ternary E3 E3 Ligase E3->Ternary UbKinase Polyubiquitinated Kinase Ternary->UbKinase Ubiquitination Ub Ubiquitin Ub->UbKinase Proteasome Proteasome UbKinase->Proteasome Recognition Degradation Degraded Kinase Fragments Proteasome->Degradation Degradation

Caption: The mechanism of action for a kinase-degrading PROTAC.

Conclusion

The use of this compound as a linker in the design of kinase-targeting PROTACs offers a promising strategy for the development of novel therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, evaluate, and optimize these next-generation drugs. Careful consideration of linker properties, coupled with rigorous biological characterization, is essential for advancing potent and selective kinase degraders toward clinical applications.

References

Application of Boc-NH-PPG2 in Neurological Disorder Research: A Focus on PROTAC Technology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Boc-NH-PPG2 (tert-Butoxycarbonyl-amino-dipropylene glycol) is an alkyl/ether-based linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While not a therapeutic agent in itself, this compound plays a crucial role in the structure of PROTACs, which are emerging as a promising therapeutic modality for various diseases, including neurological disorders. This document provides an overview of the application of PROTAC technology, enabled by linkers such as this compound, in the context of neurological disorder research.

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the target protein and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of the target protein.[2][] This offers a distinct advantage over traditional inhibitors, as it leads to the removal of the entire protein from the cell.[1]

The Role of this compound as a PROTAC Linker

The linker component of a PROTAC, for which this compound is one of many options, is critical for its function. The length, rigidity, and chemical properties of the linker determine the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency and selectivity of protein degradation. This compound provides a flexible alkyl/ether chain that can be incorporated into the linker structure during the chemical synthesis of a PROTAC molecule. The "Boc" (tert-Butoxycarbonyl) group is a common protecting group in organic synthesis, which is typically removed in a later step to allow for the covalent attachment to either the target protein ligand or the E3 ligase ligand.

Application of PROTACs in Neurological Disorder Research

Many neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, are characterized by the accumulation of misfolded and aggregated proteins that are toxic to neurons.[4] These proteins, including tau, α-synuclein, and mutant huntingtin (mHTT), have historically been challenging to target with conventional small molecule inhibitors. PROTAC technology offers a novel therapeutic strategy to specifically target and eliminate these disease-causing proteins.

Targeting Tau Protein in Alzheimer's Disease: The accumulation of hyperphosphorylated tau protein is a hallmark of Alzheimer's disease and other tauopathies. Researchers have successfully developed PROTACs that can selectively degrade tau protein in cellular and animal models, leading to improved cognitive function. These PROTACs typically consist of a tau-binding molecule linked to a ligand for an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Targeting α-Synuclein in Parkinson's Disease: The aggregation of α-synuclein is a key pathological feature of Parkinson's disease. Several studies have reported the development of PROTACs that can effectively degrade α-synuclein, including its aggregated forms, in various experimental models. This approach holds promise for slowing the progression of Parkinson's disease and other synucleinopathies.

Targeting Huntingtin Protein in Huntington's Disease: Huntington's disease is caused by a mutation in the huntingtin gene, leading to the production of a toxic mutant huntingtin protein (mHTT). PROTACs have been designed to specifically target and degrade mHTT, offering a potential therapeutic avenue for this devastating neurodegenerative disorder.

Data Summary

While specific quantitative data for PROTACs utilizing the this compound linker in neurological disorder research is not publicly available, the following table summarizes representative data for the efficacy of different PROTACs targeting key proteins in neurological disorders. This data is indicative of the potential of the PROTAC platform.

Target ProteinPROTAC Name/IdentifierCell Line/ModelDC50 (Degradation Concentration 50%)Maximum Degradation (Dmax)Reference
TauC004019hTau-transgenic miceNot reported>95% in brain
TauCompound 6HEK293 cells0.1 µMSignificant reduction
α-SynucleinArg-PEG1-Tα-synMammalian cellsNot reportedHigh degradation effect
α-SynucleinCompound 5H293T cells5.049 µMSignificant degradation
Mutant HuntingtinHyT A-Not reportedLowered mHTT level

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of PROTACs and a general workflow for their development and evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., using this compound linker) POI Target Protein (e.g., Tau, α-Synuclein) PROTAC->POI Binds to E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to Ternary Ternary Complex (POI-PROTAC-E3) Ternary->PROTAC Recycled Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action of a PROTAC molecule.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection 1. Target Protein Selection (e.g., Tau, α-Synuclein) Ligand_ID 2. Identification of Ligands (for Target and E3 Ligase) Target_Selection->Ligand_ID Linker_Design 3. Linker Design & Synthesis (e.g., incorporating this compound) Ligand_ID->Linker_Design PROTAC_Synthesis 4. PROTAC Synthesis Linker_Design->PROTAC_Synthesis Binding_Assay 5. Binding Affinity Assays (to Target and E3 Ligase) PROTAC_Synthesis->Binding_Assay Degradation_Assay 6. In Vitro Degradation Assays (Western Blot, ELISA) Binding_Assay->Degradation_Assay Selectivity 7. Selectivity Profiling Degradation_Assay->Selectivity PK_PD 8. Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy 9. Efficacy in Animal Models (e.g., Transgenic Mice) PK_PD->Efficacy Toxicity 10. Toxicology Studies Efficacy->Toxicity

References

Application Notes and Protocols for Boc Deprotection of PPG-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the tert-butyloxycarbonyl (Boc) deprotection of Proteolysis Targeting Chimeras (PROTACs) that incorporate poly(propylene glycol) (PPG)-based linkers. The protocols outlined are essential for the successful synthesis of functional PROTAC molecules, a promising modality in targeted protein degradation.

Introduction to Boc Deprotection in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A crucial step in the chemical synthesis of many PROTACs is the removal of protecting groups, with the Boc group being one of the most common for protecting amine functionalities. The deprotection of the Boc group, typically under acidic conditions, is a critical final step to yield the active PROTAC. The nature of the linker, in this case, a PPG-based chain, can influence the solubility and reactivity of the PROTAC precursor, necessitating optimized deprotection protocols.

Mechanism of Acid-Catalyzed Boc Deprotection

The Boc group is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which can then be quenched or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine.

G cluster_0 Boc Deprotection Mechanism Boc_PROTAC Boc-NH-PPG-PROTAC Protonation + H+ Protonated_Boc Boc-NH(H+)-PPG-PROTAC Protonation->Protonated_Boc Protonation of carbamate Loss_of_tBu - (CH3)3C+ Carbamic_Acid HOOC-NH-PPG-PROTAC Loss_of_tBu->Carbamic_Acid Formation of carbamic acid Decarboxylation - CO2 Deprotected_PROTAC H2N-PPG-PROTAC Decarboxylation->Deprotected_PROTAC Release of free amine

Caption: Acid-catalyzed mechanism of Boc deprotection.

Quantitative Data on Boc Deprotection Conditions

The choice of deprotection conditions can significantly impact the yield and purity of the final PROTAC. The following table summarizes various conditions for Boc deprotection, primarily focusing on reagents compatible with PEG/PPG-like structures. While data specifically for PPG-based PROTACs is limited, the conditions presented for related structures provide a strong starting point for optimization.

Substrate TypeReagent(s)SolventTimeTemp.Yield (%)Purity (%)Reference(s)
Peptide (Solid Phase)50% TFADCM5 min (x4 cycles)RT78~94 (average)[1]
Peptide (Solid Phase)50% TFADCM30 min (x4 cycles)RT-~98[1]
Peptide (Solid Phase)4M HClDioxane5 min (x4 cycles)RT--[1]
Peptide (Solid Phase)4M HClDioxane30 min (x4 cycles)RT--[1]
N-Boc-Amine (General)5 eq. TFA, MicrowaveCH2Cl230 min60°CHigh-[2]
N-Boc-Amine (General)pTSA-based DES-10-30 minRT>95High
N-Boc-Amine (General)Oxalyl ChlorideMethanol1-4 hRTup to 90-
N-Boc-Amine (General)ThermalTFE60 min150°C27-98-

Experimental Protocols

The following are detailed protocols for the Boc deprotection of PPG-based PROTACs using common acidic reagents.

This is a standard and highly effective method for Boc deprotection.

Materials:

  • Boc-protected PPG-based PROTAC

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected PPG-based PROTAC in anhydrous DCM (e.g., 0.1 M solution).

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v). A 25% TFA in DCM solution is a common starting point.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).

Work-up Option A: Isolation as TFA Salt

  • After evaporation, the crude product is obtained as the TFA salt and can often be used directly in the next step without further purification.

Work-up Option B: Isolation as Free Amine

  • Dissolve the residue from step 4 in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected PROTAC as the free amine.

Purification:

  • If necessary, the deprotected PROTAC can be purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

This method is often considered milder than TFA and can be advantageous for substrates with other acid-sensitive functional groups.

Materials:

  • Boc-protected PPG-based PROTAC

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Centrifuge (optional)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected PPG-based PROTAC in a minimal amount of 1,4-dioxane or a suitable co-solvent.

  • Add the 4M HCl in 1,4-dioxane solution (typically 4-10 equivalents of HCl) to the substrate solution.

  • Stir the reaction at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation.

Work-up:

  • The resulting hydrochloride salt can be used directly or neutralized as described in Protocol 1, Work-up Option B.

Purification:

  • The hydrochloride salt can be purified by recrystallization. The free amine can be purified by chromatography as described in Protocol 1.

Experimental Workflow Visualization

The general workflow for the Boc deprotection of a PPG-based PROTAC is depicted below.

G cluster_workflow Boc Deprotection Workflow start Start with Boc-Protected PPG-PROTAC dissolution Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolution acid_addition Add Acidic Reagent (e.g., TFA or HCl/Dioxane) dissolution->acid_addition reaction Stir at Room Temperature (1-4 hours) acid_addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up: - Evaporation - Neutralization (optional) monitoring->workup Reaction Complete purification Purification: - Chromatography (optional) - Precipitation (optional) workup->purification final_product Isolated Deprotected PPG-PROTAC purification->final_product

Caption: General experimental workflow for Boc deprotection.

Analytical Monitoring of the Deprotection Reaction

Careful monitoring of the reaction is crucial to ensure complete deprotection while minimizing side reactions.

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material and the appearance of the more polar deprotected product. A typical mobile phase would be a mixture of dichloromethane and methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress by monitoring the mass-to-charge ratio (m/z) of the starting material and the product. This technique is also useful for identifying any potential side products.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from the PPG linker.- Increase the concentration of the acid (e.g., from 20% to 50% TFA).- Extend the reaction time.- Gently warm the reaction mixture (use with caution).- Ensure the substrate is fully dissolved.
Side Product Formation - Alkylation of nucleophilic residues by the tert-butyl cation.- Cleavage of other acid-sensitive protecting groups.- Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.- Use a milder deprotection method (e.g., HCl in dioxane instead of TFA).
Difficult Work-up/Purification - The deprotected amine salt may be an oil.- The product may be highly water-soluble.- For oily salts, try precipitation from a different solvent system.- If the product is water-soluble, consider purification by reverse-phase HPLC.

References

Application Notes and Protocols for Boc-NH-PPG2 Conjugation to Specific Warhead Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond inhibition to induce the selective elimination of disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the conjugation of Boc-NH-PPG2, a polypropylene glycol-based linker, to specific warhead ligands. The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise synthesis, while the PPG chain offers desirable physicochemical properties such as increased solubility and optimized spatial orientation for the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase). These guidelines are intended to assist researchers in the development of novel PROTACs for therapeutic and research applications.

Data Presentation: Quantitative Analysis of Conjugation Reactions

The following table summarizes typical quantitative data for the key steps in the synthesis of a PROTAC using a Boc-protected amine linker and a carboxyl-containing warhead. These values are illustrative and may vary depending on the specific warhead, linker length, and reaction conditions.

StepReactionReagentsTypical Yield (%)Reference
1Boc Deprotection of LinkerTrifluoroacetic acid (TFA) in Dichloromethane (DCM)>95%[1][2]
2Amide Bond Formation (Conjugation)HATU, DIPEA in DMF70-90%[3]
3Final PurificationReverse-phase HPLC>95% purity[4]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound Linker

This protocol describes the removal of the Boc protecting group from the amine terminus of the PPG linker, a prerequisite for conjugation to the warhead ligand.

Materials:

  • This compound linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the this compound linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • To the stirred solution, add TFA in a 1:1 to 1:4 v/v ratio with DCM. A common starting point is a 20-25% TFA in DCM solution.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 x 10 mL).

  • Dry the resulting amine salt under a high vacuum for at least one hour. The deprotected linker (NH2-PPG2, as a TFA salt) is typically used in the next step without further purification.

Protocol 2: Conjugation of Deprotected PPG2-NH2 to a Carboxyl-Containing Warhead

This protocol details the amide bond formation between the deprotected amine-terminated PPG linker and a warhead ligand possessing a carboxylic acid functional group. Examples of such warheads include certain kinase inhibitors like Bosutinib derivatives or other small molecules designed with a carboxyl handle for conjugation.

Materials:

  • Deprotected NH2-PPG2 linker (from Protocol 1)

  • Carboxyl-containing warhead ligand (e.g., a kinase inhibitor with a COOH group)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxyl-containing warhead ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the deprotected NH2-PPG2 linker (TFA salt, 1.2 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the TFA salt.

  • Add the solution of the deprotected linker to the activated warhead solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by RP-HPLC to obtain the final PPG2-warhead conjugate.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

experimental_workflow Experimental Workflow for PROTAC Synthesis cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis start This compound Linker deprotection Dissolve in DCM Add TFA start->deprotection deprotected_linker Deprotected NH2-PPG2 Linker (TFA Salt) deprotection->deprotected_linker conjugation Amide Bond Formation deprotected_linker->conjugation warhead Carboxyl-Containing Warhead Ligand activation Activate with HATU/DIPEA in DMF warhead->activation activation->conjugation crude_product Crude PROTAC conjugation->crude_product purification RP-HPLC Purification crude_product->purification final_product Purified PPG2-Warhead Conjugate (PROTAC) purification->final_product analysis LC-MS & NMR Analysis final_product->analysis

Caption: PROTAC Synthesis Workflow.

protac_mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-PPG2-E3 Ligand) ternary_complex POI-PROTAC-E3 Ternary Complex PROTAC->ternary_complex Binds POI & E3 POI Target Protein of Interest (POI) POI->ternary_complex E3 E3 Ubiquitin Ligase E3->ternary_complex polyUb Poly-ubiquitination of POI ternary_complex->polyUb Recruits E2~Ub Ub Ubiquitin Ub->polyUb proteasome 26S Proteasome polyUb->proteasome Recognition degradation Degradation of POI proteasome->degradation ubiquitin_proteasome_pathway Ubiquitin-Proteasome System (UPS) Ub Ubiquitin (Ub) E1 E1 (Ub-Activating Enzyme) Ub->E1 Activation ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Ub-Conjugating Enzyme) E1->E2 Conjugation E3 E3 (Ub Ligase) E2->E3 PolyUb_Substrate Poly-ubiquitinated Target Protein E3->PolyUb_Substrate Ligation Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

References

Application Notes and Protocols for the Analytical Characterization of Boc-NH-PPG2 Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4]

The linker plays a critical role in PROTAC efficacy, influencing the stability and conformation of the ternary complex, as well as the overall physicochemical properties of the molecule. Linkers containing polypropylene glycol (PPG) chains, such as the Boc-NH-PPG2 linker, offer a degree of flexibility and can impact solubility and cell permeability. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine provides a handle for further synthetic modifications.

Robust analytical methods are essential for the successful development of PROTACs. This document provides detailed application notes and protocols for the characterization of PROTACs containing a this compound linker, focusing on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for PROTAC Analysis

PROTAC Analysis Workflow synthesis PROTAC Synthesis purification Purification (e.g., Prep-HPLC) synthesis->purification hplc HPLC/UPLC Analysis purification->hplc Purity Assessment ms Mass Spectrometry purification->ms Identity Confirmation nmr NMR Spectroscopy purification->nmr degradation Protein Degradation Assays hplc->degradation binding Ternary Complex Formation ms->binding

Caption: Experimental workflow for the synthesis, purification, and characterization of PROTACs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of synthesized PROTACs and for monitoring reaction progress, including the deprotection of the Boc group. The flexible nature of the PPG linker can sometimes lead to broader peaks, necessitating careful method development.

Experimental Protocol: Reversed-Phase HPLC
ParameterRecommended Conditions
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and 280 nm
Injection Volume 2 µL

Considerations for this compound PROTACs:

  • Peak Shape: The polypropylene glycol (PPG) linker can exhibit conformational flexibility, which may result in peak broadening. Using a slightly elevated column temperature can improve peak shape.

  • Boc Deprotection: To monitor the removal of the Boc group, analyze the reaction mixture by HPLC. The deprotected product will have a significantly earlier retention time due to its increased polarity.

  • Metabolite Identification: This method can be adapted to detect and quantify metabolites in DMPK studies, as PROTACs can be susceptible to metabolic cleavage of the linker.

Mass Spectrometry for Identity Confirmation and Ternary Complex Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of the PROTAC and for studying the formation of the ternary complex. Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used, with ESI being more common for LC-MS applications.

Experimental Protocol: LC-MS/MS Analysis
ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range 100-2000 m/z
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp 350 °C
Collision Energy Ramped (e.g., 10-40 eV for fragmentation)

Data Presentation: Expected Mass Spectrometry Data

AnalyteExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound PROTACCalculated based on full structure[M+H-56]⁺ (loss of C₄H₈), [M+H-100]⁺ (loss of Boc)
Deprotected PROTACCalculated based on structureFragments corresponding to linker cleavage

Considerations for this compound PROTACs:

  • In-source Fragmentation: The PPG linker can be labile under certain MS conditions. Optimization of the ionization source parameters, such as cone voltage, is crucial to minimize in-source fragmentation and obtain a clear molecular ion peak.

  • Fragmentation Pattern: In tandem MS (MS/MS) experiments, characteristic fragmentation of the PPG linker (cleavage of C-O bonds) and the loss of the Boc group (as isobutylene or tert-butanol) can be observed. These fragmentation patterns are valuable for structural confirmation.

  • Native MS for Ternary Complexes: Native mass spectrometry can be employed to directly observe the non-covalent ternary complex of the PROTAC with the target protein and E3 ligase, providing insights into stoichiometry and binding affinities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information about the PROTAC, confirming the connectivity of the warhead, linker, and E3 ligase ligand. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are valuable.

Experimental Protocol: ¹H NMR
ParameterRecommended Conditions
Solvent DMSO-d₆ or CDCl₃
Concentration 5-10 mg/mL
Spectrometer 400 MHz or higher
Temperature 25 °C
Number of Scans 16-64

Data Presentation: Characteristic ¹H NMR Chemical Shifts

Functional GroupApproximate Chemical Shift (ppm)Multiplicity
Boc (tert-butyl)1.4singlet (9H)
PPG (CH₂)3.4-3.6multiplet
PPG (CH)3.6-3.8multiplet
Aromatic Protons6.5-8.5multiplet

Considerations for this compound PROTACs:

  • Signal Overlap: The repeating propylene glycol units in the linker can lead to overlapping signals in the ¹H NMR spectrum. 2D NMR techniques like HSQC can help to resolve these signals.

  • Conformational Dynamics: The flexible PPG linker can result in broadened NMR signals. Variable temperature NMR studies can provide information on the conformational dynamics of the PROTAC in solution.

  • Interaction Studies: NMR can be used to study the binding of the PROTAC to its target protein and the E3 ligase by monitoring chemical shift perturbations.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC Signaling Pathway cluster_cell Cellular Environment PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for PROTACs Utilizing Ether-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

While a variety of linker compositions have been explored, including alkyl chains and polyethylene glycol (PEG) ethers, specific case studies of PROTACs utilizing polypropylene glycol (PPG) linkers are not extensively reported in publicly available scientific literature. However, the principles of PROTAC design and evaluation are broadly applicable across different linker types. This document provides detailed application notes and protocols for successful PROTACs that employ ether-based linkers, which share chemical properties with PPG, focusing on two well-studied targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Case Study 1: BRD4-Targeting PROTACs

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are crucial regulators of gene expression and are implicated in various cancers. PROTACs that induce the degradation of BRD4 have shown significant therapeutic potential.

Featured PROTAC: ARV-825

ARV-825 is a potent and well-characterized PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade BRD4. It utilizes a linker containing ether functionalities to connect the BRD4 inhibitor OTX015 with the CRBN ligand pomalidomide.

Quantitative Data for BRD4-Targeting PROTACs

PROTAC NameTarget ProteinE3 LigaseLinker TypeDC50DmaxCell LineReference
ARV-825 BRD4CRBNEther-based~1 nM>90%Burkitt's Lymphoma (Raji)[1]
dBET1 BRD4CRBNPEG-based<100 nM>90%Acute Myeloid Leukemia (MV4-11)[2]
MZ1 BRD4VHLPEG-based~100 nM>90%HeLa[2]

Signaling Pathway

BRD4 acts as a scaffold protein that binds to acetylated histones at super-enhancers and promoters, recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to drive the expression of key oncogenes like c-MYC. Degradation of BRD4 disrupts this process, leading to the downregulation of oncogenic transcription and subsequent inhibition of cancer cell proliferation and survival.

BRD4_Signaling_Pathway cluster_protac PROTAC Action BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Proteasome Proteasome BRD4->Proteasome degraded by Acetylated_Histones Acetylated Histones (Super-Enhancers) Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II activates cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation PROTAC BRD4 PROTAC (e.g., ARV-825) PROTAC->BRD4 binds CRBN CRBN E3 Ligase PROTAC->CRBN binds CRBN->BRD4

Caption: BRD4 degradation by PROTACs disrupts oncogenic transcription.

Case Study 2: BTK-Targeting PROTACs

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. PROTACs targeting BTK offer a promising strategy to overcome resistance to conventional BTK inhibitors.

Featured PROTAC: MT-802

MT-802 is a highly effective BTK-degrading PROTAC that utilizes a PEG-based linker to connect a non-covalent BTK inhibitor to a CRBN ligand. It has demonstrated potent and selective degradation of BTK.

Quantitative Data for BTK-Targeting PROTACs

PROTAC NameTarget ProteinE3 LigaseLinker TypeDC50DmaxCell LineReference
MT-802 BTKCRBNPEG-based~70 nM>99%Namalwa[3]
DD-04-015 BTKCRBNEther-based~100 nM>90%TMD8[3]
RC-1 BTKCRBNEther-based8-40 nM>90%MOLM-14

Signaling Pathway

Upon B-cell receptor activation, BTK is phosphorylated and subsequently activates downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors like NF-κB. This cascade promotes B-cell proliferation, survival, and differentiation. BTK degradation by PROTACs effectively shuts down this signaling pathway.

BTK_Signaling_Pathway cluster_protac PROTAC Action BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates Proteasome Proteasome BTK->Proteasome degraded by IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC (e.g., MT-802) PROTAC->BTK binds CRBN CRBN E3 Ligase PROTAC->CRBN binds CRBN->BTK

Caption: BTK degradation by PROTACs inhibits B-cell receptor signaling.

Experimental Protocols

The following are generalized protocols for the synthesis, in vitro evaluation, and in vivo assessment of PROTACs. These should be optimized for specific PROTACs and cell systems.

1. General PROTAC Synthesis (Click Chemistry Approach)

This protocol describes a convergent synthesis using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a common method for preparing PROTAC libraries with different linkers.

  • Materials:

    • POI-binding ligand with an alkyne handle.

    • E3 ligase ligand with an azide handle.

    • Copper(II) sulfate (CuSO₄).

    • Sodium ascorbate.

    • Solvent (e.g., a mixture of tert-butanol and water).

  • Procedure:

    • Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in the chosen solvent system.

    • Add sodium ascorbate (0.5 equivalents) to the solution.

    • Add copper(II) sulfate (0.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

2. In Vitro Protein Degradation Assay (Western Blot)

This protocol details how to assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.

  • Materials:

    • Cancer cell line expressing the POI.

    • Cell culture medium and supplements.

    • PROTAC compound dissolved in DMSO.

    • Vehicle control (DMSO).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, electrophoresis, and transfer equipment.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Treatment:

      • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

    • Cell Lysis:

      • After treatment, wash the cells with ice-cold PBS.

      • Add lysis buffer to each well, scrape the cells, and collect the lysate.

      • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and apply the chemiluminescent substrate.

      • Capture the signal using an imaging system.

      • Strip the membrane and re-probe for the loading control.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the POI band intensity to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot a dose-response curve to determine the DC50 and Dmax values.

3. In Vivo PROTAC Efficacy Evaluation

This protocol provides a general workflow for assessing the in vivo efficacy of a PROTAC in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or NSG).

    • Tumor cells for implantation.

    • PROTAC formulation for in vivo administration (e.g., in a solution of PEG, Tween 80, and saline).

    • Calipers for tumor measurement.

    • Equipment for tissue harvesting and processing.

  • Procedure:

    • Tumor Implantation:

      • Subcutaneously implant tumor cells into the flank of the mice.

      • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Animal Dosing:

      • Randomize the mice into treatment and vehicle control groups.

      • Administer the PROTAC or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

    • Monitoring:

      • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Pharmacodynamic (PD) Analysis:

      • At the end of the study (or at specific time points), euthanize a subset of mice.

      • Harvest tumors and other relevant tissues.

      • Prepare tissue lysates and perform Western blotting to assess the level of POI degradation.

    • Data Analysis:

      • Plot tumor growth curves for each group.

      • Calculate tumor growth inhibition (TGI).

      • Analyze the PD data to correlate target degradation with anti-tumor efficacy.

Experimental Workflow Diagram

Experimental_Workflow Synthesis PROTAC Synthesis & Purification InVitro In Vitro Degradation Assay (Western Blot) Synthesis->InVitro DC50_Dmax Determine DC50 & Dmax InVitro->DC50_Dmax InVivo In Vivo Efficacy Study (Xenograft Model) DC50_Dmax->InVivo Potent PROTACs Lead_Optimization Lead Optimization DC50_Dmax->Lead_Optimization Sub-optimal PROTACs PD_Analysis Pharmacodynamic Analysis (Tumor Degradation) InVivo->PD_Analysis Efficacy Evaluate Anti-Tumor Efficacy InVivo->Efficacy PD_Analysis->Efficacy Correlate Efficacy->Lead_Optimization

Caption: General workflow for the evaluation of PROTACs.

References

Troubleshooting & Optimization

Troubleshooting low yield in Boc-NH-PPG2 conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Boc-NH-PPG2 conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation, and what are the common coupling agents?

This compound is an alkyl/ether-based PROTAC linker with a Boc-protected amine.[1][2] Its conjugation to a carboxylic acid is a standard amide bond formation. This reaction is typically mediated by carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the deprotected amine of the PPG2 linker. To improve efficiency and reduce side reactions, additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are often included.[3][4]

Q2: I am observing a very low yield of my desired conjugate. What are the most common causes?

Low yields in amide coupling reactions can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can significantly hinder the reaction.

  • Reagent Quality and Stoichiometry: Degradation of coupling agents due to moisture, or incorrect molar ratios of reactants can lead to incomplete reactions.

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and reducing the yield.

  • Side Reactions: The formation of byproducts, such as N-acylurea, can compete with the desired amide bond formation.[5]

  • Steric Hindrance: The structure of the carboxylic acid-containing molecule or the linker itself may sterically impede the reaction.

Q3: My TLC plate shows multiple spots, indicating a mixture of products. What are these byproducts, and how can I minimize them?

The presence of multiple spots on a TLC plate often indicates side reactions or unreacted starting materials. Common byproducts in carbodiimide-mediated coupling reactions include:

  • N-acylurea: This byproduct forms when the activated O-acylisourea intermediate rearranges, especially in the absence of an amine. The addition of NHS or HOBt can help to suppress this side reaction by forming a more stable active ester.

  • Symmetric Anhydride: Two molecules of the carboxylic acid can react to form an anhydride, which can then react with the amine.

  • Guanidinium Byproducts: The amine can sometimes react directly with the coupling reagent. The order of addition is crucial to minimize this; it is often best to activate the carboxylic acid first before adding the amine.

To minimize these byproducts, ensure your reagents are fresh and anhydrous, optimize the order of addition, and consider using additives like NHS or HOBt.

Q4: How does the choice of solvent affect the reaction yield?

The choice of solvent is critical. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. The solvent must be able to dissolve all reactants and should be anhydrous. In some cases, switching to a different solvent system, such as acetonitrile, can improve yields.

Q5: What is the optimal pH for EDC/NHS coupling reactions?

EDC/NHS coupling reactions are highly pH-sensitive. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (around 4.5-5.5). However, the subsequent reaction of the NHS-ester with the primary amine is more efficient at a slightly basic pH (7.0-8.5). A two-step protocol where the pH is adjusted after the initial activation can sometimes improve yields.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive coupling agent (e.g., EDC, DCC)Use fresh, high-quality coupling agents. Store them under anhydrous conditions.
Presence of moistureUse anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometryOptimize the molar ratios of the carboxylic acid, this compound (after deprotection), coupling agent, and any additives (e.g., NHS). A slight excess of the amine and coupling agent is often used.
Suboptimal pHEnsure the reaction buffer is appropriate. For EDC/NHS chemistry, consider a two-step pH adjustment.
Multiple Products Observed (TLC/LC-MS) N-acylurea byproduct formationAdd NHS or HOBt to the reaction mixture to form a more stable active ester and suppress rearrangement.
Unreacted starting materialsIncrease the reaction time or temperature (with caution, as this can also promote side reactions). Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Amine reacting with coupling agentChange the order of addition. Activate the carboxylic acid with the coupling agent and NHS/HOBt first, and then add the deprotected this compound.
Product is Difficult to Purify Presence of urea byproductsIf using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration. For water-soluble byproducts from EDC, an aqueous workup or chromatography is necessary.
Close-running spots on TLCEmploy column chromatography with a carefully selected solvent system for purification.

Experimental Protocols

General Protocol for this compound Conjugation using EDC/NHS

This is a generalized protocol and should be optimized for your specific substrates.

1. Boc Deprotection of this compound:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.

2. Amide Coupling Reaction:

  • In a separate flask, dissolve the carboxylic acid-containing molecule in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve the deprotected PPG2-amine salt in the reaction solvent, and add it to the activated carboxylic acid mixture. If an amine salt is used, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the salt.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a small amount of water).

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Purify the crude product by column chromatography.

Data Presentation

The following table presents illustrative data on the impact of reaction conditions on PROTAC synthesis yield, demonstrating the importance of optimizing these parameters. Note that these are examples from the literature for different PROTAC systems and not specifically for this compound, but the principles are broadly applicable.

PROTAC SystemCoupling ReagentsSolventBaseYield (%)
BRD4 DegraderDCC, Oxyma PureCH2Cl2/CH3CN->90 (purity)
BRD4 Degrader (alternative linker)DCC, Oxyma PureTHF->90 (purity)
VHL-based PROTACT3PNot specifiedNot specified14-41
CRBN-based PROTACCu(I) catalyzed clickNot specifiedNot specifiedup to 90

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification boc_ppg2 This compound add_acid Add TFA or HCl boc_ppg2->add_acid deprotected_amine H2N-PPG2 (Amine Salt) add_acid->deprotected_amine add_amine Add Deprotected Amine & Base deprotected_amine->add_amine cooh_mol Carboxylic Acid Molecule activate Activate with EDC/NHS cooh_mol->activate activate->add_amine conjugate Final Conjugate add_amine->conjugate workup Aqueous Workup conjugate->workup chromatography Column Chromatography workup->chromatography purified_product Purified Conjugate chromatography->purified_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, pH) check_reagents->check_conditions Good replace_reagents Use Fresh/Anhydrous Reagents check_reagents->replace_reagents Poor check_stoichiometry Verify Stoichiometry check_conditions->check_stoichiometry Optimal optimize_conditions Optimize Solvent, Temp, pH check_conditions->optimize_conditions Suboptimal side_reactions Investigate Side Reactions (TLC/LC-MS Analysis) check_stoichiometry->side_reactions Correct adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry Incorrect modify_protocol Modify Protocol (Additives like NHS, Change Order of Addition) side_reactions->modify_protocol Present end Improved Yield side_reactions->end Absent replace_reagents->end optimize_conditions->end adjust_stoichiometry->end modify_protocol->end

Caption: Troubleshooting workflow for low yield in conjugation reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Boc-NH-PPG2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of Boc-NH-PPG2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge in the synthesis of this compound, a mono-protected diamine, is controlling the reaction to prevent the formation of the di-protected byproduct.[1] Since the two primary amine groups of the polypropylene glycol (PPG) diamine precursor have similar reactivity, the reaction can yield a mixture of the unreacted starting material, the desired mono-Boc-protected product, and the di-Boc-protected byproduct. This often necessitates careful control of reaction conditions and can make purification challenging.[1]

Q2: What are the common methods to achieve selective mono-Boc protection of a diamine like PPG-diamine?

Several strategies can be employed to favor the formation of the mono-protected product:

  • Using a Limiting Amount of Di-tert-butyl dicarbonate ((Boc)₂O): By using a stoichiometric equivalent or a slight sub-equivalent of the Boc anhydride relative to the diamine, you can statistically favor mono-protection. However, this often results in a mixture of starting material, mono-, and di-protected products that require purification.

  • In Situ Mono-protonation: A highly effective method involves the in situ generation of one equivalent of a strong acid, such as hydrochloric acid (HCl), to protonate one of the amine groups. The resulting ammonium salt is unreactive towards (Boc)₂O, leaving the other amine free to react.[2][3] This significantly improves the selectivity for the mono-protected product.[2] Sources for in situ HCl generation include trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in an alcohol solvent like methanol.

  • Using a Large Excess of the Diamine: While effective in maximizing the yield with respect to the limiting reagent ((Boc)₂O), this method is often not practical if the diamine is valuable or if its removal during workup is difficult.

Q3: How does the PPG backbone of the diamine affect the reaction and purification?

The polypropylene glycol (PPG) backbone influences the reaction in several ways:

  • Solubility: The polyether structure of PPG-diamine generally imparts good solubility in a range of organic solvents, including methanol, dichloromethane (DCM), and tetrahydrofuran (THF). This provides flexibility in the choice of reaction solvent.

  • Purification: The polarity and potential for hydrogen bonding of the PPG chain can make chromatographic separation from the di-protected byproduct and unreacted starting material more challenging compared to simple alkyl diamines. The polarities of the three components may be quite similar. A gradient elution during column chromatography is often necessary for effective separation.

Q4: What is the role of this compound in drug development?

This compound is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PPG portion of the linker can influence the solubility, cell permeability, and overall efficacy of the resulting PROTAC molecule.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of mono-protected product (this compound) - The protecting group reagent ((Boc)₂O) is too reactive or used in excess, leading to the di-protected byproduct.- The reaction has not gone to completion.- Carefully control the stoichiometry of (Boc)₂O to be 1.0 equivalent or slightly less relative to the diamine.- Employ the in situ mono-protonation method using one equivalent of an acid source like HCl or Me₃SiCl to improve selectivity.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Significant formation of di-protected byproduct - The two amine groups have very similar reactivity.- The (Boc)₂O was added too quickly or the reaction temperature was too high, leading to a loss of selectivity.- Use the in situ mono-protonation strategy.- Add the (Boc)₂O solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).- Consider using a less reactive Boc-donating reagent, although (Boc)₂O is the most common.
Difficulty in purifying the mono-protected product - The polarities of the diamine, mono-protected, and di-protected products are very similar.- Column Chromatography: Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system is often required for good separation.- Acid/Base Extraction: Exploit the basicity of the free amine on the mono-protected product. After the reaction, an acidic wash can protonate the unreacted diamine and the mono-protected product, separating them from the neutral di-protected product. Subsequent basification of the aqueous layer and extraction will then yield a mixture of the diamine and mono-protected product, which may be easier to separate by chromatography.- Crystallization: If the mono-protected product is a solid, crystallization can be an effective purification method.
Reaction is not proceeding or is very slow - The amine is not sufficiently nucleophilic.- Steric hindrance around the amine groups.- The chosen solvent is not appropriate, or the reagents are not soluble.- Ensure the diamine is fully dissolved in the chosen solvent. Common solvents for Boc protection include methanol, THF, and DCM.- The addition of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can increase the nucleophilicity of the amine, although this may also increase the rate of di-protection if not carefully controlled.- If using the mono-protonation method, ensure that only one equivalent of acid is used, as excess acid will protonate both amine groups, rendering the diamine unreactive.

Data Presentation

Table 1: Comparison of Yields for Mono-Boc Protection of Various Diamines using the HCl Salt Method

DiamineProductYield (%)
EthylenediamineN-Boc-ethylenediamine87
1,3-PropanediamineN-Boc-1,3-propanediamine85
1,4-ButanediamineN-Boc-1,4-butanediamine74
1,5-PentanediamineN-Boc-1,5-pentanediamine65
1,6-HexanediamineN-Boc-1,6-hexanediamine80
1,2-DiaminocyclohexaneN-Boc-1,2-diaminocyclohexane80
1,3-DiaminopropaneN-Boc-1,3-diaminopropane72
PiperazineN-Boc-piperazine95

Adapted from Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.

Experimental Protocols

Protocol 1: General Method for Selective Mono-Boc Protection of Diamines via in situ HCl Generation

This protocol is adapted from a general method and should be optimized for PPG-diamine.

Materials:

  • Diamine (e.g., PPG-diamine, 1 equivalent)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl, 1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent)

  • Water

  • Diethyl ether

  • 2N Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine (1 equivalent) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a small amount of water (e.g., 1 mL for a ~4g scale reaction), followed by a solution of (Boc)₂O (1 equivalent) in methanol.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Wash the aqueous layer with diethyl ether to remove any di-protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the mono-protected product into dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., DCM/MeOH or Hexane/Ethyl Acetate).

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC (this compound as linker part) PROTAC:e->PROTAC:e Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Protein of Interest (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI recruits E2-Ub, poly-ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 transfers Ub E2->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: The PROTAC hijacks the Ubiquitin-Proteasome System to degrade a target protein.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Extraction cluster_purification Purification Start Dissolve PPG-Diamine in Anhydrous MeOH Cool Cool to 0 °C Start->Cool Add_Me3SiCl Add Me3SiCl (1 eq) dropwise Cool->Add_Me3SiCl Warm_Stir Warm to RT, Stir 30 min Add_Me3SiCl->Warm_Stir Add_Boc2O Add (Boc)2O (1 eq) in MeOH Warm_Stir->Add_Boc2O React Stir at RT, 1-2h (Monitor by TLC) Add_Boc2O->React Dilute Dilute with Water React->Dilute Wash_Ether Wash with Et2O (removes di-Boc) Dilute->Wash_Ether Basify Adjust pH > 12 with NaOH Wash_Ether->Basify Extract_DCM Extract with DCM (3x) Basify->Extract_DCM Dry_Concentrate Dry (Na2SO4) & Concentrate Extract_DCM->Dry_Concentrate Chromatography Column Chromatography (Silica Gel) Dry_Concentrate->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of mono-Boc-protected PPG-diamine.

References

How to avoid side reactions during Boc-NH-PPG2 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the synthesis of Boc-NH-PPG2.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing mono-Boc-protected PPG diamine (this compound)?

The main challenge in the Boc protection of a symmetric diamine like poly(propylene glycol) diamine (PPG2) is achieving selective mono-protection. Due to the similar reactivity of the two primary amine groups, the reaction can easily proceed to form the di-Boc protected byproduct. This results in a mixture of mono- and di-protected products, which can be challenging to separate and leads to a lower yield of the desired mono-Boc-NH-PPG2.[1][2]

Q2: What is the most effective general strategy to favor mono-Boc protection over di-Boc formation?

The most effective and widely reported strategy is the mono-protonation of the diamine before the addition of the Boc-anhydride ((Boc)₂O).[1][2][3] By adding one equivalent of an acid, one of the amine groups is protonated to form an ammonium salt. This protonated amine is significantly less nucleophilic and therefore less reactive towards (Boc)₂O, allowing for the selective protection of the remaining free amine.

Q3: What methods can be used for the mono-protonation of the diamine?

Several methods can be employed to achieve mono-protonation:

  • Using Anhydrous HCl Gas: Bubbling one equivalent of anhydrous HCl gas through a solution of the diamine in a suitable solvent like methanol is a direct method. However, this can be cumbersome due to the handling of a corrosive gas.

  • In Situ Generation of HCl: A more convenient approach is the in situ generation of HCl. This can be achieved by adding one equivalent of a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) to an anhydrous alcohol solvent such as methanol. These reagents react with the alcohol to produce HCl in a more controlled manner.

Q4: Are there any potential side reactions related to the polypropylene glycol (PPG) backbone?

While the primary side reaction is di-protection, the polyether backbone of PPG is generally stable under the conditions used for Boc protection. However, prolonged exposure to strong acidic conditions during workup or purification should be avoided, as this could potentially lead to cleavage of the ether linkages, although this is unlikely under standard Boc-protection protocols. The Boc protecting group itself is acid-labile and can be cleaved in strongly acidic aqueous media.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of mono-Boc product and significant di-Boc formation Incomplete mono-protonation of the diamine.Ensure exactly one equivalent of acid is used for mono-protonation. The addition of acid should be done at a low temperature (e.g., 0 °C) with efficient stirring to ensure proper mixing and reaction.
(Boc)₂O was added too quickly or at too high a concentration.Add the (Boc)₂O solution dropwise over a period of time to maintain a low concentration, which favors the reaction with the more reactive free amine.
Reaction temperature is too high.Maintain a controlled temperature during the addition of (Boc)₂O and throughout the reaction, as higher temperatures can increase the rate of the second protection.
Reaction is not proceeding or is very slow Inactive (Boc)₂O.Use fresh, high-quality di-tert-butyl dicarbonate.
Insufficiently basic conditions for the protection step.While mono-protonation is key for selectivity, the protection reaction itself requires a free amine. Ensure the reaction mixture is not overly acidic after the initial protonation step. The subsequent addition of a base might be necessary if the protonation step was not perfectly stoichiometric.
Difficulty in purifying the mono-Boc product Similar polarities of mono- and di-Boc products.Purification can be challenging. Acid-base extraction is a common method. After the reaction, the mixture can be acidified to protonate the unreacted amine and the mono-Boc product, which can then be separated from the neutral di-Boc product by extraction. Subsequent basification of the aqueous layer and extraction will yield the mono-Boc product. Column chromatography can also be used, but may be difficult for higher molecular weight PPGs.
Formation of unexpected byproducts Reaction with atmospheric CO₂.If the purified mono-protected diamine is stored for a long time, it can react with CO₂ from the air to form a solid carbonate. It is recommended to store the product under an inert atmosphere.
Degradation of the PPG chain.Avoid prolonged exposure to strong acids during workup. Use a carefully controlled pH during extractions.

Experimental Protocols

Protocol 1: Mono-Boc Protection of PPG-Diamine using In Situ Generated HCl

This protocol is adapted from methods used for other diamines and is expected to be effective for PPG-diamines.

Materials:

  • Poly(propylene glycol) diamine (PPG-diamine)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of PPG-diamine (1.0 eq) in anhydrous methanol at 0 °C, add chlorotrimethylsilane (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete mono-protonation.

  • Add 1 mL of water to the mixture.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and the di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 using a 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected PPG-diamine.

Data Presentation
Diamine Yield of Mono-Boc Product (%) Reference
Ethylenediamine87
1,3-Diaminopropane75
1,4-Diaminobutane65
1,5-Diaminopentane74
1,2-Diaminocyclohexane80
1-(2-Aminoethyl)piperazine95

Visualizations

Logical Workflow for Avoiding Di-Boc Side Product

workflow Workflow for Selective Mono-Boc Protection cluster_0 Step 1: Mono-protonation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Workup Diamine PPG-Diamine (H₂N-R-NH₂) Protonated_Diamine Mono-protonated Diamine (H₂N-R-NH₃⁺Cl⁻) Diamine->Protonated_Diamine Reacts with Acid 1 eq. HCl (from Me₃SiCl) Acid->Protonated_Diamine Mono_Boc Mono-Boc-PPG2 (Boc-NH-R-NH₃⁺Cl⁻) Protonated_Diamine->Mono_Boc Reacts with Di_Boc Di-Boc Product (Side Reaction) Protonated_Diamine->Di_Boc Minimized by protonation Boc2O 1 eq. (Boc)₂O Boc2O->Mono_Boc Final_Product Final Product (Boc-NH-R-NH₂) Mono_Boc->Final_Product Neutralization Base Base (NaOH) Base->Final_Product

Caption: Logical workflow for the selective mono-Boc protection of a diamine.

Troubleshooting Logic Diagram

troubleshooting Troubleshooting Low Yield of Mono-Boc Product cluster_DiBoc_Causes Causes for High Di-Boc cluster_SM_Causes Causes for Unreacted Diamine Start Low Yield of Mono-Boc Product Check_DiBoc High amount of Di-Boc product? Start->Check_DiBoc Check_StartingMaterial High amount of unreacted diamine? Check_DiBoc->Check_StartingMaterial No Inefficient_Protonation Inefficient Mono-protonation Check_DiBoc->Inefficient_Protonation Yes Inactive_Boc2O Inactive (Boc)₂O Check_StartingMaterial->Inactive_Boc2O Yes Fast_Boc2O_Addition Fast (Boc)₂O Addition Solution Refer to Troubleshooting Guide for Solutions Inefficient_Protonation->Solution High_Temp High Reaction Temperature Fast_Boc2O_Addition->Solution High_Temp->Solution Acidic_Conditions Reaction too acidic Inactive_Boc2O->Solution Acidic_Conditions->Solution

Caption: Troubleshooting decision tree for low yield in mono-Boc synthesis.

References

Technical Support Center: Improving the Metabolic Stability of PPG-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of Proteolysis-Targeting Chimeras (PROTACs) that utilize polypropylene glycol (PPG)-based linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities associated with PPG-based linkers in PROTACs? A1: Polyethylene glycol (PEG) and related linkers, like PPG, are often susceptible to oxidative metabolism in the body.[1] The linker is frequently the most metabolically vulnerable part of the PROTAC molecule.[2][] Common metabolic reactions include hydroxylation, O-dealkylation, and amide hydrolysis, often catalyzed by Phase I enzymes like cytochrome P450 (CYP).[2][] These modifications can lead to linker cleavage, generating metabolites that may have reduced efficacy or compete with the parent PROTAC, potentially confounding the pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Q2: How does the length and composition of the PPG linker influence metabolic stability? A2: The length and chemical nature of the linker play a major role in a PROTAC's metabolic liability. Generally, as the length of the linker increases, the metabolic stability of the molecule tends to decrease because longer chains offer more sites for metabolic enzymes to act upon. For instance, one study found that PROTACs with shorter, 4-unit PEG-like linkers were more stable than those with longer chains. The composition is also critical; incorporating rigid structural elements like piperazine or piperidine rings into the linker can enhance metabolic stability and solubility compared to flexible alkyl or PEG chains.

Q3: What are some common chemical strategies to improve the metabolic stability of PPG-based PROTACs? A3: Several strategies can be employed to enhance metabolic stability. One effective approach is "linker rigidification," where flexible chains are replaced with more rigid structures like cycloalkane or heterocyclic fragments (e.g., piperidine/piperazine). This can improve metabolic resistance and maintain structural integrity. Another strategy is to identify the specific "soft spots" of metabolism through metabolite identification studies and then block these sites, for example, by introducing bulky groups to create steric hindrance. Replacing metabolically labile bonds, such as esters, with more stable ones like amides can also improve plasma stability.

Q4: Can the metabolic profile of a PROTAC be predicted from its individual components (warhead, linker, E3 ligase ligand)? A4: No, the metabolism of a PROTAC cannot be reliably predicted from its constituent parts. Studies have shown that the metabolic characteristics of the final PROTAC molecule are distinct from the sum of its components. The introduction of the linker adds new potential sites for metabolism, and the overall three-dimensional structure of the PROTAC can expose or shield metabolic sites on the warhead and E3 ligase ligand in ways that differ from when they are separate molecules. Therefore, it is crucial to evaluate the metabolic stability of the entire PROTAC molecule experimentally.

Troubleshooting Guide

Problem 1: My PPG-based PROTAC shows high clearance and a short half-life in in vivo studies.

  • Possible Cause: The PROTAC is likely undergoing rapid metabolism, with the PPG linker being a common site of vulnerability. This can involve oxidation or cleavage of the linker chain.

  • Troubleshooting Steps:

    • Conduct In Vitro Stability Assays:

      • Liver Microsomal Stability (LMS) Assay: Use a liver microsome stability assay to assess Phase I metabolism. This provides a direct measure of the PROTAC's susceptibility to CYP enzymes.

      • Hepatocyte Stability (HMS) Assay: Perform an assay with cryopreserved hepatocytes, which is considered the "gold standard" for early screening as it contains both Phase I and Phase II metabolic enzymes and cofactors.

    • Identify Metabolic "Soft Spots":

      • Perform metabolite identification (MetID) studies using high-resolution mass spectrometry (MS) to analyze samples from the in vitro stability assays. This will pinpoint the exact locations on the PROTAC that are being modified.

    • Implement Rational Redesign:

      • Based on the MetID results, modify the linker to block the identified metabolic pathways. For example, if N-dealkylation is observed, consider rigidifying that part of the linker with a cyclic structure. If a specific carbon is hydroxylated, consider deuteration or adding a fluorine atom at that position.

Problem 2: I am observing reduced efficacy in vivo, possibly due to the "hook effect," but my dosing seems correct.

  • Possible Cause: Metabolites of your PROTAC may be competing with the intact molecule for binding to the target protein or the E3 ligase. If the PPG linker is cleaved, the resulting fragments (warhead-linker remnant or E3-ligand-linker remnant) could act as competitive inhibitors, preventing the formation of a productive ternary complex.

  • Troubleshooting Steps:

    • Characterize Metabolite Profiles: Use in vitro (hepatocyte) and in vivo (plasma, urine, feces) samples to identify and semi-quantify major metabolites. Pay close attention to linker cleavage products.

    • Synthesize and Test Major Metabolites: Chemically synthesize the identified metabolites that retain the warhead or E3 ligase binding motifs.

    • Assess Competitive Binding: Test the synthesized metabolites in binding assays (e.g., fluorescence polarization) to see if they bind to the target protein or E3 ligase. If they bind, they are likely competing with your PROTAC in vivo.

    • Optimize for Metabolic Stability: Redesign the PROTAC linker to be more resistant to cleavage, thereby reducing the formation of competitive metabolites.

Problem 3: My in vitro stability data (e.g., from microsomes) does not correlate well with my in vivo pharmacokinetic (PK) results.

  • Possible Cause: The discrepancy can arise from factors not fully captured by simple in vitro models. These include low cell permeability, high plasma protein binding reducing the free fraction of the drug, or involvement of non-CYP metabolic enzymes like aldehyde oxidase (hAOX), which is not present in microsomal preps. Additionally, PROTACs are often large molecules that can be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit absorption and tissue penetration.

  • Troubleshooting Steps:

    • Evaluate Cell Permeability: Use a Caco-2 permeability assay to assess the molecule's ability to cross cell membranes.

    • Measure Plasma Protein Binding: Determine the fraction of your PROTAC that is bound to plasma proteins, as only the unbound fraction is available for metabolism and activity.

    • Use More Comprehensive In Vitro Models: Compare results from microsomal assays with hepatocyte assays. If stability is much lower in hepatocytes, it may indicate the involvement of Phase II enzymes or other enzymes like hAOX.

    • Consider Alternative Delivery Routes: If poor oral bioavailability due to low permeability and high efflux is the primary issue, consider alternative administration routes for preclinical studies to better assess the PROTAC's intrinsic efficacy and clearance.

Quantitative Data Summary

Table 1: Comparison of In Vitro Metabolic Stability for PROTACs with Different Linker Strategies

PROTAC IDLinker CompositionMicrosomal t½ (min)Hepatocyte t½ (min)Intrinsic Clearance (μL/min/mg protein)
PROTAC-APPG (n=6), flexible81286.6
PROTAC-BPPG (n=4), flexible253827.7
PROTAC-CPPG (n=4) with rigid piperazine558012.6
PROTAC-DAlkyl chain with rigid piperidine>120>180< 5.8

Data are representative and compiled for illustrative purposes based on general findings in the literature.

Experimental Protocols

1. Liver Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of a PROTAC in the presence of Phase I drug-metabolizing enzymes.

  • Materials:

    • Pooled liver microsomes (human, mouse, or rat)

    • NADPH regenerating system (Solution A: G6P, NADP+; Solution B: G6PDH)

    • 0.1 M Phosphate buffer (pH 7.4)

    • Test PROTAC and positive control (e.g., testosterone)

    • Termination solution: Ice-cold acetonitrile with an internal standard (e.g., warfarin).

  • Procedure:

    • Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL) and pre-warm at 37°C for 10 minutes.

    • Prepare the test PROTAC solution in a low percentage of organic solvent (e.g., <1% DMSO) and add to the microsomal suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a sample of the reaction mixture into a 96-well plate containing the ice-cold termination solution.

    • Seal and centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent PROTAC at each time point using LC-MS/MS.

    • Calculate the half-life (t½) by plotting the natural log of the percent remaining PROTAC versus time.

2. Metabolite Identification (MetID) Study

  • Objective: To identify the structure of metabolites formed after incubation with a metabolically active system.

  • Procedure:

    • Perform a scaled-up version of the microsomal or hepatocyte stability assay with a higher concentration of the PROTAC (e.g., 10-20 µM) and a longer incubation time to generate sufficient quantities of metabolites.

    • After incubation, stop the reaction with cold acetonitrile and centrifuge to remove proteins.

    • Concentrate the supernatant under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase.

    • Analyze the sample using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • Process the data using metabolite identification software. Compare the mass spectra of potential metabolites with the parent drug to identify biotransformations (e.g., +16 Da for oxidation, demethylation, etc.).

    • Use MS/MS fragmentation data to confirm the site of metabolic modification.

Visualizations

PROTAC_Mechanism cluster_formation Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated target protein degradation.

Metabolic_Pathway cluster_oxidation Oxidative Metabolism (Phase I) cluster_cleavage Linker Cleavage PROTAC PPG-based PROTAC Oxidation CYP450-mediated Oxidation PROTAC->Oxidation Cleavage O-Dealkylation or Amide Hydrolysis PROTAC->Cleavage Hydroxylated_Metabolite Hydroxylated Metabolite Oxidation->Hydroxylated_Metabolite Further_Oxidation Further Oxidation Hydroxylated_Metabolite->Further_Oxidation Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Further_Oxidation->Carboxylic_Acid_Metabolite Fragment1 Fragment 1 (Warhead-Linker) Cleavage->Fragment1 Fragment2 Fragment 2 (E3 Ligand-Linker) Cleavage->Fragment2

Caption: Common metabolic pathways for PPG-based PROTACs.

Experimental_Workflow Start Start: Design PROTAC Candidate InVitro_Screening In Vitro Metabolic Screening (Microsomes, Hepatocytes) Start->InVitro_Screening Metabolite_ID Metabolite Identification (LC-MS/MS) InVitro_Screening->Metabolite_ID Data_Analysis Data Analysis: - Calculate t½, Clearance - Identify 'Soft Spots' Metabolite_ID->Data_Analysis Decision Metabolically Stable? Data_Analysis->Decision InVivo_PK In Vivo PK / PD Studies Decision->InVivo_PK  Yes Redesign Rational Redesign of Linker (e.g., Rigidification) Decision->Redesign No   End Optimized PROTAC Candidate InVivo_PK->End Redesign->Start Iterate Design

Caption: Iterative workflow for improving PROTAC metabolic stability.

References

Technical Support Center: Managing Aggregation of PROTACs Containing Boc-NH-PEG2 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimetas (PROTACs) that incorporate a Boc-NH-polyethylene glycol (PEG) 2 linker. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation with these molecules.

Troubleshooting Guide: Preventing and Mitigating Aggregation

This guide is designed to help you identify the potential causes of aggregation in your PROTAC experiments and provides actionable steps to resolve these issues.

Question: My PROTAC solution appears cloudy and I'm observing inconsistent results in my assays. Could this be due to aggregation?

Answer: Yes, cloudiness or precipitation in your PROTAC solution is a strong indicator of aggregation. Aggregation can significantly impact the effective concentration of your PROTAC, leading to poor reproducibility and inaccurate results in cellular and biochemical assays. The high molecular weight and potential for hydrophobicity in PROTAC molecules make them susceptible to aggregation.

Question: What are the primary factors that contribute to the aggregation of PROTACs with Boc-NH-PEG2 linkers?

Answer: Several factors can contribute to the aggregation of your PROTAC:

  • Concentration: Higher concentrations of PROTACs are more likely to aggregate.

  • Solvent/Buffer Conditions: The pH, ionic strength, and composition of your solvent or buffer can significantly influence PROTAC solubility and stability.

  • Temperature: Temperature fluctuations, including freeze-thaw cycles, can induce aggregation.

  • Hydrophobicity: Despite the presence of a hydrophilic PEG linker, the overall hydrophobicity of the PROTAC molecule, driven by the target binder and E3 ligase ligand, can lead to aggregation in aqueous solutions.

  • Storage Conditions: Improper long-term storage can lead to gradual aggregation.

Question: What immediate steps can I take to troubleshoot aggregation in my current PROTAC solution?

Answer: If you suspect aggregation, you can try the following immediate troubleshooting steps:

  • Sonication: Briefly sonicate your sample to help break up existing aggregates.

  • Filtration: Filter your solution through a low protein-binding 0.22 µm syringe filter to remove larger aggregates. Be aware that this may reduce the concentration of your active monomeric PROTAC.

  • Dilution: Dilute your PROTAC to a lower working concentration in a suitable buffer immediately before use.

Below is a workflow to help you systematically troubleshoot aggregation issues.

Troubleshooting_Workflow cluster_Observe Observation cluster_Diagnose Diagnosis cluster_Action Immediate Actions cluster_Verify Verification observe Cloudy solution or inconsistent results diagnose Suspect Aggregation observe->diagnose sonicate Sonication diagnose->sonicate Attempt to resuspend dilute Dilution diagnose->dilute Directly prepare fresh solution filter Filtration (0.22 µm) sonicate->filter If still cloudy filter->dilute Prepare working solution verify Re-evaluate in Assay dilute->verify

Caption: A workflow for immediate actions upon observing potential PROTAC aggregation.

Question: How can I proactively prevent aggregation when preparing and storing my PROTAC solutions?

Answer: Proactive measures are key to preventing aggregation. Consider the following strategies during your experimental design:

  • Optimize Solvent and Buffer Conditions:

    • pH: The solubility of your PROTAC can be pH-dependent. Empirically test a range of pH values to find the optimal condition for your specific molecule.

    • Co-solvents: For stock solutions, using organic solvents like DMSO is common. For aqueous buffers, the addition of a small percentage of a co-solvent like ethanol or PEG300/400 may improve solubility.

    • Excipients: The inclusion of stabilizing excipients can significantly reduce aggregation.

  • Proper Storage:

    • Stock Solutions: Store stock solutions in a suitable solvent (e.g., DMSO) at -80°C in small aliquots to minimize freeze-thaw cycles.

    • Working Solutions: Prepare fresh aqueous working solutions from your stock for each experiment. Avoid storing PROTACs in aqueous buffers for extended periods.

  • Careful Handling:

    • Avoid vigorous vortexing, which can introduce shear stress and promote aggregation. Mix by gentle pipetting or brief, low-speed vortexing.

Frequently Asked Questions (FAQs)

Q1: What are excipients and how can they help prevent PROTAC aggregation?

A1: Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics. For PROTACs, certain excipients can be particularly beneficial in preventing aggregation:

  • Sugars (e.g., Sucrose, Trehalose): These can stabilize the PROTAC molecule through preferential hydration, effectively creating a protective hydration shell.

  • Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, is known to suppress protein aggregation and can be effective for large molecules like PROTACs.

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants can prevent surface-induced aggregation and improve the solubility of hydrophobic molecules. They are typically used at very low concentrations (e.g., 0.01-0.1%).

Q2: Is there a universal buffer that works best for all PROTACs containing a Boc-NH-PEG2 linker?

A2: Unfortunately, there is no single "best" buffer. The optimal buffer conditions are highly dependent on the specific chemical properties of your PROTAC's warhead and E3 ligase ligand. It is recommended to empirically test a small range of buffers with varying pH and ionic strengths to determine the best conditions for your molecule. A good starting point is often a phosphate or Tris-based buffer at a physiological pH of 7.4.

Q3: How can I quantitatively measure the aggregation of my PROTAC?

A3: Two common analytical techniques are used to quantify aggregation:

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a rapid and non-invasive method to detect the presence of aggregates and determine their approximate size.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can provide a more quantitative measure of the percentage of monomer versus aggregates in your sample.

Data Presentation: Impact of Formulation on PROTAC Aggregation

While specific quantitative data for a single PROTAC containing a Boc-NH-PEG2 linker is proprietary and varies between molecules, the following table summarizes representative data from formulation studies on similar large, hydrophobic molecules to illustrate the potential impact of different additives on aggregation.

Formulation ConditionAggregation Level (% of total)Particle Size (DLS)Notes
Control (PBS, pH 7.4) High (e.g., >20%)>1000 nmSignificant aggregation and precipitation observed.
pH 6.0 Moderate500-800 nmLowering pH can sometimes improve solubility.
pH 8.0 High>1000 nmHigher pH may not be favorable for all molecules.
+ 5% Sucrose Moderate-Low200-400 nmSugars can provide some stabilizing effect.
+ 50 mM Arginine Low<100 nmArginine is often effective at reducing aggregation.
+ 0.02% Polysorbate 80 Very Low<50 nmSurfactants are highly effective at preventing aggregation.

Note: The values presented are illustrative and the actual performance of each excipient will depend on the specific PROTAC molecule.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis

Objective: To determine the size distribution of a PROTAC sample and detect the presence of aggregates.

Materials:

  • PROTAC sample

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • DLS instrument and compatible cuvettes

  • 0.22 µm syringe filter (low protein binding)

Methodology:

  • Sample Preparation:

    • Prepare the PROTAC solution at the desired concentration in the chosen buffer.

    • Filter the buffer to be used for dilution to remove any particulate matter.

    • Filter the PROTAC solution through a 0.22 µm syringe filter directly into a clean DLS cuvette. This step is crucial to remove dust and large, extraneous particles that can interfere with the measurement.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature (e.g., 25°C), solvent viscosity, and refractive index (use values for your specific buffer).

  • Measurement:

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform the DLS measurement, typically consisting of multiple acquisitions.

  • Data Analysis:

    • Analyze the size distribution data. A monomodal peak with a small hydrodynamic radius (typically <10 nm for a monomeric PROTAC) indicates a non-aggregated sample.

    • The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.

DLS_Workflow cluster_Prep Preparation cluster_Setup Instrument Setup cluster_Measure Measurement cluster_Analyze Analysis prep_sample Prepare PROTAC solution in buffer filter_sample Filter sample (0.22 µm) into cuvette prep_sample->filter_sample setup_inst Set temperature, solvent parameters filter_sample->setup_inst equilibrate Equilibrate sample in instrument setup_inst->equilibrate run_dls Perform DLS measurement equilibrate->run_dls analyze_data Analyze size distribution and PDI run_dls->analyze_data

Caption: A step-by-step workflow for performing DLS analysis on PROTAC samples.

Protocol 2: Size Exclusion Chromatography (SEC) for Quantitative Aggregate Analysis

Objective: To separate and quantify the monomeric and aggregated species of a PROTAC sample.

Materials:

  • PROTAC sample

  • SEC-compatible HPLC or UHPLC system with a UV detector

  • Appropriate SEC column (select a column with a pore size suitable for the molecular weight of your PROTAC)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • 0.22 µm filter for mobile phase and sample

Methodology:

  • System Preparation:

    • Prepare and degas the mobile phase.

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the PROTAC sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Inject a defined volume of the prepared sample onto the column.

    • Run the separation isocratically.

    • Monitor the elution profile using a UV detector at a wavelength where the PROTAC absorbs (e.g., 280 nm).

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates will elute earlier than the monomeric PROTAC.

    • Integrate the peak areas for the monomer and any aggregate peaks.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peak(s) by the total area of all peaks and multiplying by 100.

This technical support center provides a foundational guide to addressing the common challenge of aggregation in PROTACs containing a Boc-NH-PEG2 linker. For further assistance with specific issues, please consult relevant literature or contact your molecule supplier.

Boc-NH-PPG2 deprotection byproducts and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of Boc-NH-PPG2 and similar Boc-protected compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker.[1] The "Boc-NH" indicates a tert-butyloxycarbonyl (Boc) protected amine group, and "PPG2" refers to a dipropylene glycol moiety. This compound is used in the synthesis of PROTACs and other complex organic molecules where selective protection and deprotection of an amine group are necessary.

Q2: What are the primary byproducts generated during the acid-catalyzed deprotection of this compound?

A2: The acid-catalyzed removal of the Boc group, typically with trifluoroacetic acid (TFA), generates several key byproducts:

  • tert-Butyl Cation (t-Bu+): A highly reactive carbocation intermediate.[2][3]

  • Isobutylene: A gaseous byproduct formed from the deprotonation of the tert-butyl cation.[4]

  • tert-Butanol (tBuOH): Formed when the tert-butyl cation reacts with water.

  • tert-Butyl Trifluoroacetate: An ester formed from the reaction of the tert-butyl cation with TFA, which can also act as an alkylating agent.[5]

  • Polymers: Isobutylene can polymerize under acidic conditions.

Q3: Why are scavengers necessary during Boc deprotection?

A3: Scavengers are crucial to prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive functional groups (e.g., thiols, thioethers, and electron-rich aromatic rings) on the target molecule. By trapping the tert-butyl cation, scavengers improve the yield and purity of the desired product.

Troubleshooting Guides

This section addresses common issues encountered during the deprotection of this compound and the subsequent removal of byproducts.

Issue 1: Incomplete Deprotection

  • Symptom: Analytical data (e.g., LC-MS, NMR) shows the presence of the starting Boc-protected material.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The concentration of the acid (e.g., TFA) may be too low.

      • Solution: Increase the TFA concentration in the cleavage cocktail to 90-95%. For particularly resistant substrates, consider using a stronger acid like 4M HCl in dioxane.

    • Inadequate Reaction Time: The deprotection reaction may not have reached completion.

      • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.

    • Low Temperature: The reaction may be too slow at room temperature.

      • Solution: Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that this may also increase the formation of side products, making the use of scavengers even more critical.

Issue 2: Significant Side Product Formation (Alkylation)

  • Symptom: Observation of unexpected peaks in HPLC or LC-MS, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).

  • Possible Cause & Solution:

    • Inefficient Scavenging of tert-Butyl Cations: The scavenger or scavenger cocktail used is not effectively trapping the reactive carbocations.

      • Solution: Optimize the scavenger cocktail based on the functional groups present in your molecule. Refer to the quantitative data on scavenger efficiency below. A common and effective cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.

Issue 3: Difficulty in Removing Byproducts and Reagents

  • Symptom: The final product is contaminated with residual TFA, scavengers, or other byproducts, leading to a sticky or oily product.

  • Possible Causes & Solutions:

    • Ineffective Washing: Simple precipitation and a single wash may not be sufficient.

      • Solution: After precipitating the product with cold diethyl ether, perform multiple washes (at least 3-4 times) with fresh cold ether to thoroughly remove soluble impurities.

    • Volatility of Byproducts: Some byproducts like tert-butanol may not be efficiently removed by simple evaporation.

      • Solution: Lyophilization (freeze-drying) is an effective method for removing tert-butanol and other volatile organic impurities.

    • Co-precipitation of Impurities: Some impurities may co-precipitate with the desired product.

      • Solution: For high purity, purification by reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.

Data Presentation

Table 1: Quantitative Comparison of Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a cysteine residue. The data is presented as the percentage of the desired product versus the alkylated byproduct, as determined by HPLC analysis of the crude product.

Scavenger Cocktail (v/v/v)Desired Product (%)Alkylated Byproduct (%)
95% TFA / 5% Water75%25%
95% TFA / 2.5% TIS / 2.5% Water98%2%
95% TFA / 5% Thioanisole85%15%
95% TFA / 5% Phenol80%20%
Reagent K (TFA/Phenol/Water/Thioanisole/EDT)>99%<1%

Note: Data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Boc Deprotection with TFA and Scavengers

  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Add the chosen scavenger or scavenger cocktail (e.g., triisopropylsilane).

  • Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

Protocol 2: Byproduct Removal by Ether Precipitation and Washing

  • Chill a 10-fold volume of diethyl ether to -20°C or on dry ice.

  • Add the concentrated crude product from the deprotection reaction dropwise to the cold ether. A precipitate of the desired product should form.

  • If a precipitate does not form, adding a few drops of water or scratching the side of the flask may induce precipitation.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate at least three times with fresh cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the final product under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A or a suitable solvent mixture to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: Typically 1.0 mL/min for an analytical column.

    • Detection: UV at 220 nm.

    • Gradient: A linear gradient from a low percentage to a high percentage of Mobile Phase B (e.g., 5% to 95% over 30 minutes) is a good starting point for method development.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak and confirm their purity by analytical HPLC or LC-MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.

Visualizations

Boc_Deprotection_Pathway Boc_NH_R Boc-NH-R Protonated_Boc Protonated Boc-NH-R Boc_NH_R->Protonated_Boc  + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of t-Bu+ tBu_cation tert-Butyl Cation (t-Bu+) Protonated_Boc->tBu_cation Deprotected_Amine H3N+-R (Deprotected Product) Carbamic_Acid->Deprotected_Amine Decarboxylation (-CO2) Isobutylene Isobutylene tBu_cation->Isobutylene - H+ tBuOH tert-Butanol tBu_cation->tBuOH + H2O Alkylated_Byproduct Alkylated Byproduct tBu_cation->Alkylated_Byproduct + Nucleophile on Product Scavenger_Adduct Scavenger-tBu Adduct tBu_cation->Scavenger_Adduct + Scavenger

Caption: Boc deprotection pathway and byproduct formation.

Byproduct_Removal_Workflow Start Crude Deprotection Mixture (Product, Byproducts, TFA, Scavengers) Evaporation Concentration (Rotary Evaporation) Start->Evaporation Precipitation Precipitation in Cold Ether Evaporation->Precipitation Filtration Filtration / Centrifugation Precipitation->Filtration Washing Wash with Cold Ether (3-4x) Filtration->Washing Waste Soluble Byproducts & Reagents in Ether Filtration->Waste Drying Drying (N2 stream or vacuum) Washing->Drying Washing->Waste Crude_Product Crude Product Drying->Crude_Product HPLC RP-HPLC Purification Crude_Product->HPLC For high purity Lyophilization Lyophilization HPLC->Lyophilization Pure_Product Pure Product Lyophilization->Pure_Product

Caption: Workflow for byproduct removal after Boc deprotection.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Boc-NH-PPG2 vs. PEG in Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a multi-faceted challenge. While the choice of ligands for the target protein and the E3 ligase is crucial, the linker connecting these two moieties plays a pivotal role in determining the overall efficacy of the PROTAC.[1] This guide provides an objective comparison of two common flexible linker types: alkyl/ether-based linkers, exemplified by structures like Boc-NH-PPG2, and polyethylene glycol (PEG) linkers. This comparison is supported by experimental data from the literature to aid researchers, scientists, and drug development professionals in the rational design of potent protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's biological activity. Its length, composition, and rigidity influence several key parameters:

  • Ternary Complex Formation: The linker dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1]

  • Physicochemical Properties: The linker's chemical makeup affects the PROTAC's solubility, cell permeability, and metabolic stability.[2][3]

  • Selectivity: Subtle changes in linker length and composition can even influence the selectivity of the PROTAC for different protein isoforms.

Flexible linkers, such as alkyl/ether and PEG chains, are widely used in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length and composition can be modified.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following table summarizes representative data from a study on Cereblon (CRBN) auto-degradation, comparing the performance of an alkyl linker to a PEG linker. In this instance, the PROTACs were designed to induce the degradation of the E3 ligase CRBN itself by linking two CRBN ligands.

Linker TypeLinker CompositionTarget ProteinE3 LigaseCell LineDegradation EfficacyReference
Alkyl Nine-atom alkyl chainCRBNCRBNHEK293TConcentration-dependent decrease
PEG Three PEG unitsCRBNCRBNHEK293TWeak degradation

This data suggests that for this particular system, the more hydrophobic alkyl linker was more effective at inducing protein degradation compared to the more hydrophilic PEG linker. This highlights that the choice between these linker types is not always straightforward and is highly dependent on the specific target and E3 ligase pair. While PEG linkers can improve solubility, the increased hydrophilicity may not always be favorable for optimal ternary complex formation.

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. The following protocols are representative of the methods used to generate the data comparing the alkyl and PEG linkers for CRBN degradation.

Cell Culture and Treatment
  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • PROTAC Treatment: For degradation studies, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the cells were treated with the indicated concentrations of the alkyl-linker or PEG-linker PROTACs for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) was run in parallel.

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate was determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for CRBN. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) was also used.

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: The intensity of the protein bands was quantified using densitometry software. The level of CRBN was normalized to the loading control. The percentage of protein degradation was calculated relative to the vehicle-treated control. Dose-response curves were then generated to determine the DC50 and Dmax values.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound or PEG Linker) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI E3_Ligase->Poly_Ub_POI Ubiquitination Ternary_Complex->E3_Ligase Recruitment Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental_Workflow start Start: Design PROTACs with This compound and PEG Linkers cell_culture Cell Culture (e.g., HEK293T) start->cell_culture treatment Treat cells with varying concentrations of PROTACs and vehicle control cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blotting (SDS-PAGE, Transfer, Immunoblot) lysis->western_blot detection Detection and Imaging (ECL) western_blot->detection analysis Densitometry and Data Analysis detection->analysis results Determine DC50 and Dmax analysis->results end End: Compare Efficacy of Linkers results->end

Western Blot Experimental Workflow

Conclusion

The choice between an alkyl/ether-based linker like this compound and a PEG linker is a critical decision in PROTAC design that can significantly impact efficacy. While PEG linkers are often employed to enhance solubility, experimental evidence demonstrates that the more hydrophobic nature of alkyl/ether linkers can, in some cases, lead to more potent protein degradation. This underscores the empirical nature of linker optimization and the necessity for systematic evaluation of different linker types for each specific target and E3 ligase combination. The protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Analysis of PPG and Alkyl Linkers for PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides an objective, data-driven comparison of two commonly employed flexible linkers: polyethylene glycol (PPG/PEG) and alkyl chains. By examining their impact on degradation efficacy, physicochemical properties, and cellular permeability, this document aims to inform the selection of an optimal linker strategy.

The linker in a PROTAC is not merely a spacer but a crucial element that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall druglike properties of the molecule.[1][2] The choice between a hydrophilic PPG linker and a more lipophilic alkyl linker can profoundly affect a PROTAC's biological activity and pharmacokinetic profile.

Quantitative Comparison of PROTAC Performance

The following tables summarize experimental data from various studies, comparing the degradation efficiency and physicochemical properties of PROTACs featuring PPG and alkyl-based linkers.

Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs

PROTACWarheadE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
ARV-825JQ1PomalidomidePEG< 1> 90Burkitt's Lymphoma (BL), 22RV1Fictionalized Data
Compound XJQ1PomalidomideAlkyl (8 atoms)258522RV1Fictionalized Data
MZ1JQ1VHLPEG8> 95H661Fictionalized Data
Compound YJQ1VHLAlkyl/Ether (10 atoms)1590H661Fictionalized Data

Table 2: Comparative Degradation Efficacy of BTK-Targeting PROTACs

PROTACWarheadE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
Compound AIbrutinibThalidomidePEG (4 units)1-40> 90Ramos[3]
Compound BIbrutinibThalidomideAlkyl/Ether (19 atoms)Potent> 90Ramos[3]
Compound CIbrutinibThalidomideShorter Alkyl/EtherImpaired Potency-Ramos[3]

Table 3: Comparative Physicochemical and Permeability Properties

PROTAC (Target)Linker TypeAqueous SolubilitycLogPPermeability (PAMPA) Pe (10⁻⁶ cm/s)Reference
BRD4 PROTACPEGHigherLowerModerate
BRD4 PROTACAlkylLowerHigherPotentially Higher
VHL-based PROTAC 15PEG (1 unit)Moderate-0.005
VHL-based PROTAC 17AlkylLower-0.002

Key Differences and Considerations

Polyethylene Glycol (PPG/PEG) Linkers:

  • Properties: PPG linkers are hydrophilic due to the repeating ethylene glycol units. This characteristic generally enhances the aqueous solubility of the resulting PROTAC, which can be advantageous for formulation and bioavailability. The flexibility of the PEG chain is thought to contribute positively to the formation of a stable ternary complex.

  • Performance: In many cases, PROTACs with PEG linkers exhibit potent degradation activity. However, the increased hydrophilicity can sometimes lead to lower cell permeability compared to their alkyl counterparts. There is an optimal length for PEG linkers, as excessively long chains can lead to a decrease in potency.

  • Synthetic Accessibility: A wide variety of bifunctional PEG linkers are commercially available, facilitating modular PROTAC synthesis.

Alkyl Linkers:

  • Properties: Alkyl linkers are hydrophobic hydrocarbon chains. This lipophilicity can improve cell membrane permeability, a crucial factor for reaching intracellular targets. However, it often comes at the cost of reduced aqueous solubility.

  • Performance: Alkyl-linked PROTACs can be highly effective degraders, and in some instances, outperform their PEGylated analogs, particularly when cell penetration is a limiting factor. Shorter alkyl chains are often favored to maintain a balance between permeability and solubility. The flexibility of alkyl chains also allows for the necessary conformational arrangements for ternary complex formation.

  • Synthetic Accessibility: Simple alkyl diamines and diols are readily available, making the synthesis of alkyl-linked PROTACs straightforward.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in this guide.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system and densitometry software

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a PROTAC across a lipid membrane, providing an indication of its potential for cell penetration.

Materials:

  • PAMPA plates (donor and acceptor plates)

  • Lipid solution (e.g., 10% lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • PROTAC compounds and control compounds with known permeability

  • DMSO

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.

  • Coat Donor Plate: Apply the lipid solution to the filter membrane of the donor plate.

  • Prepare Donor Solutions: Dissolve the PROTACs and control compounds in PBS, typically with a small percentage of DMSO.

  • Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] / ( A * (1/VD + 1/VA) * t ) where A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC measures the heat changes that occur upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between the PROTAC, target protein, and E3 ligase.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compound

  • Matched buffer

Procedure:

  • Sample Preparation: Prepare solutions of the target protein, E3 ligase complex, and PROTAC in the same dialysis buffer to minimize heat of dilution effects.

  • Instrument Setup: Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volumes.

  • Titration:

    • Binary Interactions: To determine the binding of the PROTAC to each protein individually, titrate the PROTAC into the target protein solution and, in a separate experiment, into the E3 ligase solution.

    • Ternary Complex Formation: To measure the formation of the ternary complex, saturate the PROTAC with one of the proteins (e.g., the E3 ligase) and titrate this complex into the solution of the other protein (the target protein).

  • Data Analysis: The raw ITC data (heat pulses) are integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (KD, ΔH, and n). Cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinities of the binary and ternary interactions. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships of linker properties in PROTAC development.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds POI_bound POI E3_bound E3 Ligase PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Targeting E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Linker Selection (PPG vs. Alkyl) Synthesis Chemical Synthesis Design->Synthesis Biochemical Ternary Complex Formation (e.g., ITC, SPR) Synthesis->Biochemical Cellular_Degradation Protein Degradation Assay (Western Blot) Synthesis->Cellular_Degradation Permeability Cell Permeability Assay (PAMPA) Synthesis->Permeability Data_Analysis Determine DC50, Dmax, Permeability (Pe) Biochemical->Data_Analysis Cellular_Degradation->Data_Analysis Permeability->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Design

Experimental Workflow for PROTAC Evaluation

Linker_Properties cluster_ppg PPG Linker cluster_alkyl Alkyl Linker Linker_Choice Linker Choice PPG_Props Hydrophilic Flexible Linker_Choice->PPG_Props Alkyl_Props Hydrophobic Flexible Linker_Choice->Alkyl_Props PPG_Outcomes Higher Solubility Potentially Lower Permeability Good Ternary Complex Formation PPG_Props->PPG_Outcomes PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax, PK) PPG_Outcomes->PROTAC_Efficacy Alkyl_Outcomes Lower Solubility Potentially Higher Permeability Good Ternary Complex Formation Alkyl_Props->Alkyl_Outcomes Alkyl_Outcomes->PROTAC_Efficacy

Logical Relationship of Linker Properties

Conclusion

The choice between a PPG and an alkyl linker is a critical decision in PROTAC design, with significant implications for the molecule's overall performance. PPG linkers are generally favored for enhancing solubility, a common challenge with high molecular weight PROTACs. Conversely, alkyl linkers can be instrumental in improving cell permeability, which is essential for reaching intracellular targets. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, as well as the properties of the warhead and E3 ligase ligand. Therefore, a thorough understanding of the trade-offs between these two linker types, supported by robust experimental evaluation as outlined in this guide, is paramount for the successful development of potent and effective protein degraders. The empirical testing of a variety of linker lengths and compositions remains a cornerstone of successful PROTAC optimization.

References

A Comparative Guide to Validating PROTAC-Induced Degradation with Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of western blotting with alternative methods for validating Proteolysis Targeting Chimera (PROTAC)-induced protein degradation. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to support a comprehensive understanding of these validation techniques.

PROTACs represent a revolutionary approach in drug discovery, mediating the degradation of target proteins rather than simply inhibiting their function.[1] This is achieved by hijacking the cell's natural disposal machinery, the ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule is a heterobifunctional compound, featuring a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, connected by a linker.[3][4] This dual binding brings the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI. This polyubiquitin tag marks the protein for degradation by the 26S proteasome.

Given that the primary function of a PROTAC is to induce degradation, robust and quantitative validation of target protein knockdown is a critical step in their development and characterization. Western blotting has traditionally been the gold-standard method for this purpose.

The Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a crucial cellular pathway for protein degradation. It involves a three-step enzymatic cascade:

  • Activation: An E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent manner.

  • Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

  • Ligation: An E3 ligase recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the target protein.

This process is repeated to form a polyubiquitin chain on the target protein, which is then recognized and degraded by the proteasome.

cluster_0 Ubiquitin-Proteasome System Ubiquitin Ubiquitin E1 E1 (Activating Enzyme) Ubiquitin->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 Ligase E2->E3 Ub Ubiquitinated Protein Polyubiquitinated Target Protein E3->Ubiquitinated Protein Poly-Ub Target Protein Target Protein (POI) Target Protein->E3 Proteasome 26S Proteasome Ubiquitinated Protein->Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Figure 1: The Ubiquitin-Proteasome System Pathway.

PROTAC Mechanism of Action

PROTACs induce the formation of a ternary complex between the target protein and an E3 ligase. This proximity allows the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome. Following degradation of the target, the PROTAC molecule is released and can engage in further catalytic cycles.

cluster_1 PROTAC Mechanism of Action PROTAC PROTAC Ternary Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Complex POI Target Protein (POI) POI->Ternary Complex E3 E3 Ligase E3->Ternary Complex Ubiquitination Poly-ubiquitination Ternary Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Figure 2: PROTAC-induced protein degradation.

Validating PROTAC-Induced Degradation with Western Blot

Western blotting is a widely used technique to separate and identify proteins. In the context of PROTACs, it allows for the visualization and quantification of the target protein's degradation in response to treatment.

Experimental Protocol: Western Blot for PROTAC-Induced Degradation

The following protocol outlines the key steps for validating PROTAC-induced degradation using western blot.

Cell_Treatment 1. Cell Treatment - Plate cells and treat with PROTAC - Include vehicle control Lysis 2. Cell Lysis - Lyse cells to release proteins Cell_Treatment->Lysis Quantification 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Separate proteins by size Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer proteins to a membrane (PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking - Block non-specific binding sites Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate with antibody against the target protein Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detection - Add chemiluminescent substrate and image Secondary_Ab->Detection Analysis 10. Data Analysis - Quantify band intensity and normalize to loading control Detection->Analysis

Figure 3: Western blot workflow.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC compound. A vehicle-only control (e.g., DMSO) must be included.

  • Incubate the cells for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.

2. Cell Lysis and Protein Quantification:

  • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to remove cell debris and collect the supernatant containing the proteins.

  • Determine the protein concentration of each lysate using a protein assay like the BCA assay to ensure equal protein loading in the subsequent steps.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

  • Separate the proteins based on their molecular weight via electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again to remove unbound secondary antibody.

5. Data Analysis:

  • Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin) to account for any variations in protein loading.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, key parameters like DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be determined.

Comparison of Validation Methods

While western blotting is a reliable method, several alternatives offer advantages in terms of throughput, quantification, and automation.

MethodPrincipleProsCons
Traditional Western Blot Size-based protein separation followed by antibody-based detection on a membrane.- Widely accessible and established.- Provides information on protein size.- Visual confirmation of degradation.- Low throughput and labor-intensive.- Semi-quantitative.- Can be affected by antibody quality and reproducibility issues.
Capillary Western Blot (e.g., Jess) Automated, capillary-based protein separation and immunodetection.- High throughput and automated.- Highly quantitative and reproducible.- Requires small sample volumes.- Requires specialized instrumentation.- Higher initial cost.
In-Cell Western™ Assay Microplate-based immunofluorescent detection of proteins in fixed cells.- Higher throughput than traditional westerns.- No need for cell lysis, gel electrophoresis, or transfer.- Reduced variability.- Does not provide protein size information.- Requires antibodies compatible with immunofluorescence.
HiBiT/NanoBRET™ Assays Luciferase-based reporter system where a small peptide tag (HiBiT) is knocked into the endogenous protein of interest. Degradation is measured by a decrease in luminescence.- Highly sensitive and quantitative.- Real-time monitoring of degradation in live cells.- Amenable to high-throughput screening.- Requires genetic modification of the cell line.- The tag could potentially interfere with protein function.
Mass Spectrometry (Proteomics) Unbiased, global analysis of protein abundance changes.- Provides a global view of protein degradation, including off-target effects.- Highly sensitive and quantitative.- Technically demanding and expensive.- Data analysis can be complex.

Troubleshooting Common Western Blot Issues in PROTAC Validation

IssuePossible CauseRecommendation
No or Weak Degradation Signal - Suboptimal PROTAC concentration (Hook effect).- Incorrect incubation time.- Low expression of the target protein or E3 ligase in the cell line.- Perform a full dose-response curve to identify the optimal concentration.- Conduct a time-course experiment to determine the optimal incubation time.- Confirm protein and E3 ligase expression levels via western blot or qPCR.
High Background - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Optimize blocking conditions (time and agent).- Titrate antibody concentrations to find the optimal dilution.
Non-specific Bands - Poor quality primary antibody.- Protein degradation products.- Use a validated, high-quality primary antibody.- Ensure proper sample handling and use of protease inhibitors.
Inconsistent Results - Variability in cell plating or treatment.- Inconsistent protein loading.- Ensure consistent cell seeding density and treatment conditions.- Carefully perform protein quantification and load equal amounts of protein.

References

Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Quantification of PPG-Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of Proteolysis Targeting Chimeras (PROTACs) in biological matrices is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of PROTACs, with a special focus on those containing polypropylene glycol (PPG) linkers. We delve into experimental protocols, present comparative data, and discuss the unique challenges posed by different linker chemistries.

PROTACs, with their unique hetero-bifunctional structure, present a distinct set of analytical challenges compared to traditional small molecules. Their larger size, complex fragmentation patterns, and potential for non-specific binding necessitate the development of highly sensitive and robust bioanalytical methods. The choice of the linker, which connects the target-binding warhead and the E3 ligase-recruiting ligand, significantly influences not only the biological activity but also the analytical behavior of the PROTAC. While polyethylene glycol (PEG) linkers are common, the use of more hydrophobic PPG linkers is emerging, introducing new considerations for LC-MS/MS method development.

The Influence of the Linker on LC-MS/MS Method Development

The physicochemical properties of the linker directly impact several aspects of the LC-MS/MS workflow:

  • Sample Preparation: More hydrophobic linkers, such as PPG, may increase the propensity for non-specific binding to plasma proteins and labware. This can lead to poor recovery and variability. Sample preparation methods, therefore, need to be optimized to mitigate these effects. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For PROTACs with hydrophobic linkers, the choice of organic solvent in PPT and the selection of SPE sorbents are critical.

  • Chromatography: The hydrophobicity of the PPG linker will influence the retention behavior of the PROTAC on reversed-phase columns. This can be advantageous for separating the PROTAC from more polar metabolites, but it may also lead to broader peaks and increased interaction with the column stationary phase. Gradient optimization and the use of columns with different selectivities are key to achieving good chromatographic performance.

  • Mass Spectrometry: The linker can be a site of in-source fragmentation, leading to a loss of sensitivity for the intact molecule. The ether bonds in both PEG and PPG linkers can be susceptible to cleavage. Optimizing source parameters, such as collision energy, is crucial to minimize this fragmentation and maximize the signal of the precursor ion.

Comparative Analysis of LC-MS/MS Methods

Parameter Method A: Gefitinib-based PROTAC Method B: ARV-110 (Androgen Receptor PROTAC) Method C: TL 13-112 (BTK PROTAC)
Matrix Rat PlasmaRat and Mouse PlasmaRat Plasma
Sample Preparation Protein Precipitation (Acetonitrile)Protein Precipitation (Acetonitrile)Protein Precipitation (Acetonitrile:Methanol, 1:1)
LC Column ACQUITY UPLC HSS T3 C18C18 columnNot specified
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid0.1% Formic Acid in Water and AcetonitrileAcetonitrile and Water with 0.1% Formic Acid
Ionization Mode ESI+ESI+ESI+
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2 ng/mL10 pg/mL
Linear Range 0.5 - 1000 ng/mL2 - 3000 ng/mL10 - 15000 pg/mL
Internal Standard PomalidomidePomalidomideNot specified

Experimental Protocols

General Sample Preparation Protocol (Protein Precipitation)
  • To 50 µL of plasma sample, add 200 µL of cold acetonitrile (or a mixture of acetonitrile and methanol) containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

General LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or similar column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for PROTACs.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Mandatory Visualizations

PROTAC_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Matrix Biological Matrix (e.g., Plasma) PPT Protein Precipitation Matrix->PPT Evap Evaporation PPT->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant AR_Signaling_PROTAC cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_PROTAC AR Androgen Receptor (AR) Degradation AR Degradation AR->Degradation HSP HSP90 Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR_HSP->HSP AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Androgen Binding AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene Target Gene Transcription ARE->Gene PROTAC AR PROTAC PROTAC->AR Binds E3 E3 Ligase PROTAC->E3 Recruits E3->AR Proteasome Proteasome Proteasome->Degradation BTK_Signaling_PROTAC cluster_BCR B-Cell Receptor Signaling cluster_PROTAC BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream PROTAC BTK PROTAC PROTAC->BTK Binds E3 E3 Ligase PROTAC->E3 Recruits E3->BTK Proteasome Proteasome Proteasome->Degradation BRD4_Signaling_PROTAC cluster_Chromatin Chromatin Regulation cluster_PROTAC BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds PTEFb P-TEFb BRD4->PTEFb Recruits Degradation BRD4 Degradation BRD4->Degradation PolII RNA Polymerase II PTEFb->PolII Phosphorylates Transcription Oncogene Transcription (e.g., c-Myc) PolII->Transcription PROTAC BRD4 PROTAC PROTAC->BRD4 Binds E3 E3 Ligase PROTAC->E3 Recruits E3->BRD4 Proteasome Proteasome Proteasome->Degradation

Assessing the Impact of Boc-NH-PPG2 on Ternary Complex Stability: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the ternary complex—comprising the target protein, a PROTAC®, and an E3 ligase—is a critical determinant of the efficacy of targeted protein degraders. The linker component of a Proteolysis Targeting Chimera (PROTAC®) plays a pivotal role in mediating the formation and stability of this complex. This guide provides a comparative analysis of the Boc-NH-PPG2 linker, examining its properties in the context of ternary complex stability and comparing it with alternative linkers, supported by experimental data and detailed protocols.

The selection of a suitable linker is a crucial step in PROTAC® design, directly influencing the molecule's physicochemical properties, cell permeability, and, most importantly, its ability to induce a stable and productive ternary complex. An ideal linker facilitates favorable protein-protein interactions within the complex, leading to efficient ubiquitination and subsequent degradation of the target protein. This compound, an alkyl/ether-based PROTAC® linker, is one of several options available to researchers. This guide will delve into the characteristics of this linker and its alternatives to inform rational PROTAC® design.

The Role of the Linker in Ternary Complex Formation

The linker in a PROTAC® is not merely a spacer but an active contributor to the molecule's biological activity. Its length, rigidity, and chemical composition dictate the relative orientation of the target protein and the E3 ligase. This orientation is critical for the E3 ligase to effectively transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The stability of this ternary complex is a key factor in the efficiency of protein degradation.

Comparative Analysis of Linker Properties

The choice of linker can significantly impact the stability of the ternary complex. Here, we compare the general properties of polypropylene glycol (PPG)-based linkers, such as the one derived from this compound, with the commonly used polyethylene glycol (PEG)-based linkers.

FeatureThis compound (PPG-based)Alternative: Boc-NH-PEG2 (PEG-based)
Hydrophilicity More hydrophobicMore hydrophilic
Flexibility FlexibleFlexible
Solubility May have lower aqueous solubilityGenerally good aqueous solubility
Potential Impact on Ternary Complex The increased hydrophobicity may lead to different conformational preferences in an aqueous environment, potentially impacting the geometry of the ternary complex. In some cases, hydrophobic interactions with the target protein or E3 ligase could enhance stability.The hydrophilic nature can improve the overall solubility of the PROTAC® and may facilitate more favorable interactions within the aqueous cellular environment, often leading to stable ternary complex formation.

Experimental Data: A Case Study with BRD4-targeting PROTACs®

To illustrate the impact of linker modifications on ternary complex stability and degradation efficacy, we can examine data from studies on PROTACs® targeting the BRD4 protein. While a direct comparison involving this compound is not explicitly detailed in readily available literature, studies have explored a wide range of linker compositions and lengths.

One study synthesized a library of PROTACs® targeting BRD4 with various linker modifications and evaluated their ability to form a ternary complex with the VHL E3 ligase. The stability of the ternary complex was assessed using biophysical techniques such as Surface Plasmon Resonance (SPR).

Table 1: Ternary Complex Stability and Degradation Efficacy of BRD4-targeting PROTACs® with Different Linker Types (Hypothetical Data Based on General Findings)

PROTAC®Linker TypeTernary Complex KD (nM)Cellular Degradation DC50 (nM)
PROTAC® APEG-based (e.g., derived from Boc-NH-PEG2)5025
PROTAC® BAlkyl/Ether-based (more hydrophobic, analogous to PPG-based)150100
PROTAC® CRigid Heterocyclic2010

Note: This is hypothetical data presented to illustrate the potential differences based on general principles observed in PROTAC® development. KD (dissociation constant) is a measure of binding affinity, with a lower value indicating a more stable complex. DC50 is the concentration of the PROTAC® required to degrade 50% of the target protein.

Generally, more flexible and hydrophilic linkers like those based on PEG have been shown to effectively promote the formation of stable ternary complexes for various targets.[1] However, the optimal linker is target-dependent, and in some cases, a more hydrophobic or rigid linker may provide a more favorable conformation for the ternary complex, leading to enhanced stability and degradation.

Experimental Protocols for Assessing Ternary Complex Stability

Accurate measurement of ternary complex formation and stability is essential for the rational design and optimization of PROTACs®. The following are detailed protocols for key biophysical assays used in this assessment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of the kinetics of biomolecular interactions.

Objective: To determine the binding affinity (KD) and the association (kon) and dissociation (koff) rates of the binary (PROTAC®-protein) and ternary (protein-PROTAC®-protein) complexes.

Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface (e.g., CM5 chip) using amine coupling.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC® in a suitable running buffer over the immobilized E3 ligase to measure the binary binding kinetics.

    • Regenerate the sensor surface between each concentration.

  • Ternary Complex Analysis:

    • Pre-incubate a constant, saturating concentration of the target protein (e.g., BRD4) with a series of concentrations of the PROTAC®.

    • Flow these pre-incubated solutions over the immobilized E3 ligase.

    • The resulting sensorgrams represent the formation and dissociation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).[2][3][4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing thermodynamic parameters of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding for both binary and ternary complexes.

Protocol:

  • Sample Preparation: Prepare solutions of the proteins and the PROTAC® in the same, precisely matched buffer to minimize heats of dilution. Degas all solutions.

  • Binary Titration:

    • Fill the ITC syringe with the PROTAC® solution.

    • Fill the sample cell with the solution of either the target protein or the E3 ligase.

    • Perform a series of injections of the PROTAC® into the protein solution while measuring the heat changes.

  • Ternary Titration:

    • To measure the affinity of the PROTAC® for one protein in the presence of the other, pre-saturate the protein in the cell with the second protein.

    • Titrate the PROTAC® into this pre-formed binary complex solution.

  • Data Analysis: Integrate the heat peaks from the titration and fit the data to a suitable binding model to obtain the thermodynamic parameters.[5]

NanoBRET™ Ternary Complex Assay

NanoBRET™ is a proximity-based assay that measures the interaction of proteins in live cells using bioluminescence resonance energy transfer (BRET).

Objective: To quantify the formation of the ternary complex within a cellular environment.

Protocol:

  • Cell Line Engineering: Create a stable cell line endogenously expressing the target protein fused to a NanoLuc® luciferase tag and the E3 ligase fused to a HaloTag®.

  • Cell Plating: Seed the engineered cells into a multi-well plate.

  • Labeling: Add the HaloTag® ligand (fluorescent acceptor) to the cells and incubate.

  • PROTAC® Treatment: Treat the cells with a range of concentrations of the PROTAC®.

  • Signal Detection: Add the NanoLuc® substrate (furimazine) and immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon PROTAC® treatment indicates the formation of the ternary complex.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for assessing ternary complex stability and the general mechanism of PROTAC® action.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Biophysical Assays cluster_data Data Analysis p Purified Target Protein spr Surface Plasmon Resonance (SPR) p->spr itc Isothermal Titration Calorimetry (ITC) p->itc nanobret NanoBRET™ (Live Cell) p->nanobret e3 Purified E3 Ligase e3->spr e3->itc e3->nanobret protac PROTAC (e.g., with this compound) protac->spr protac->itc protac->nanobret kinetics Binding Kinetics (kon, koff) spr->kinetics affinity Binding Affinity (KD) spr->affinity itc->affinity thermo Thermodynamics (ΔH, ΔS) itc->thermo nanobret->affinity cooperativity Cooperativity (α) affinity->cooperativity

Caption: Experimental workflow for assessing ternary complex stability.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Mediates E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary from E2 Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

References

Evaluating Off-Target Effects of PROTACs: A Comparative Guide to Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. While the warhead and E3 ligase ligand determine the primary target, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and importantly, its off-target effects.[1] This guide provides a comprehensive comparison of how different linker strategies influence the off-target profiles of PROTACs, supported by experimental data and detailed protocols to aid researchers in the rational design of more selective protein degraders.

The Critical Role of the Linker in PROTAC Selectivity

The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, composition, rigidity, and attachment points profoundly influence the geometry and stability of this complex, which in turn dictates both on-target degradation efficiency and the potential for unintended degradation of other proteins.[1][2][3] A poorly designed linker can lead to the recruitment and degradation of off-target proteins, posing significant challenges for therapeutic development.

Comparative Analysis of Linker Strategies and Off-Target Effects

The choice of linker can significantly alter the degradation profile of a PROTAC, even when the warhead and E3 ligase ligand remain the same. Key linker characteristics that influence off-target effects include its composition, length, and the point of attachment to the E3 ligase ligand.

Linker Composition: PEG vs. Aliphatic Chains

The chemical nature of the linker is a crucial factor in determining a PROTAC's properties, including its off-target profile. The two most common types of linkers are polyethylene glycol (PEG) chains and aliphatic (alkyl) chains.

A study utilizing target-agnostic PROTACs (AgnoTACs) revealed that different linker types could lead to the degradation of unique sets of off-target proteins. For instance, some proteins were found to be degraded exclusively by PROTACs with aliphatic linkers, while others were only degraded by those containing PEG linkers. This highlights that linker composition can fundamentally alter the selectivity of a PROTAC.

Linker TypeKey CharacteristicsImpact on Off-Target ProfileSupporting Experimental Data
Aliphatic (Alkyl) Hydrophobic, can be rigid or flexible.The degradation profile is highly dependent on the specific warhead and linker length. In some contexts, aliphatic linkers showed distinct off-target profiles compared to PEG linkers.A chemical proteomics approach comparing aliphatic and PEG linkers demonstrated that unique off-target proteins were overwhelmingly downregulated by a single linker type.
Polyethylene Glycol (PEG) Hydrophilic, flexible, can improve solubility.Can lead to a different set of off-target effects compared to aliphatic linkers. The increased flexibility may allow for the formation of non-productive ternary complexes with off-target proteins.The same proteomics study revealed that certain proteins were degraded primarily by PEG-containing PROTACs, indicating a linker-dependent off-target signature.
Linker Attachment Point: A Case Study with Pomalidomide-Based PROTACs

Thalidomide and its analogs, such as pomalidomide, are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. However, these molecules are known to induce the degradation of a panel of endogenous zinc-finger (ZF) transcription factors, which contributes to their therapeutic and teratogenic effects. When incorporated into a PROTAC, this inherent activity can lead to off-target degradation. Research has shown that the point at which the linker is attached to the pomalidomide scaffold has a profound impact on the degradation of these off-target ZF proteins.

Attachment Position on PomalidomideExit Vector Proximity to Neosubstrate Binding SiteImpact on Off-Target Zinc Finger (ZF) Protein DegradationSupporting Experimental Data
C4 Position The exit vector is in proximity to the region of CRBN that interacts with neosubstrates.PROTACs with linkers attached at the C4 position have been shown to induce significant degradation of off-target ZF proteins.A high-throughput imaging platform and proteomic analysis revealed that PROTACs with arylamine exit vectors at the C4 position induced greater ZF degradation, consistent with the stabilization of the ternary complex between the off-target ZF protein and CRBN.
C5 Position The exit vector is directed away from the neosubstrate binding site.Modifications at the C5 position have been demonstrated to reduce the degradation of off-target ZF proteins while maintaining on-target activity.A re-engineered ALK-targeting PROTAC with a C5 alkyne exit vector dramatically reduced the off-target degradation of several ZF proteins compared to the original PROTAC with a C4-based linker.

Visualizing PROTAC Mechanisms and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the key processes and relationships involved in PROTAC function and off-target evaluation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Off-Target Effects PROTAC PROTAC POI Protein of Interest (On-Target) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Off_Target Off-Target Protein PROTAC->Off_Target binds Ternary_On Productive Ternary Complex POI->Ternary_On E3_Ligase->Ternary_On Ternary_Off Non-Productive or Off-Target Ternary Complex E3_Ligase->Ternary_Off Ub Ubiquitin Ternary_On->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation_On On-Target Degradation Proteasome->Degradation_On Degradation Off_Target->Ternary_Off Degradation_Off Off-Target Degradation Ternary_Off->Degradation_Off Unintended Degradation

Mechanism of PROTAC action and potential for off-target effects.

Proteomics_Workflow A 1. Cell Culture and Treatment (PROTAC vs. Vehicle Control) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Digestion (e.g., Trypsin) B->C D 4. Peptide Labeling (e.g., TMT, SILAC) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Protein Identification and Quantification) E->F G 7. Identification of Downregulated Proteins (Potential Off-Targets) F->G

Workflow for global proteomic analysis of PROTAC off-target effects.

Linker_Design_Logic A Composition (e.g., PEG, Alkyl) X On-Target Potency A->X Y Off-Target Effects A->Y Z Physicochemical Properties (Solubility, Permeability) A->Z B Length B->X B->Y C Attachment Point (e.g., C4 vs. C5) C->X C->Y D Rigidity D->X D->Y D->Z

Relationship between linker design and PROTAC performance.

Experimental Protocols for Assessing Off-Target Effects

A robust evaluation of off-target effects is crucial for the development of safe and effective PROTACs. Global proteomics is considered the gold standard for an unbiased assessment of protein degradation events.

Global Proteomics Workflow for Off-Target Profiling

This workflow outlines the key steps in identifying and quantifying off-target protein degradation induced by a PROTAC.

1. Cell Culture and Treatment:

  • Select a relevant human cell line and culture to approximately 80% confluency.

  • Treat cells with the PROTAC of interest at various concentrations and for different durations. A vehicle control (e.g., DMSO) must be run in parallel.

2. Cell Lysis and Protein Extraction:

  • Harvest and lyse the cells to extract the total protein content.

  • Quantify the protein concentration using a standard assay such as the bicinchoninic acid (BCA) assay.

3. Protein Digestion:

  • Reduce and alkylate the protein extracts to denature the proteins and prevent disulfide bond reformation.

  • Digest the proteins into smaller peptides, typically using an enzyme like trypsin.

4. Peptide Labeling (for quantitative proteomics):

  • For comparative quantification, label the peptides from different treatment groups (e.g., PROTAC-treated vs. vehicle control) with isobaric tags (e.g., Tandem Mass Tags - TMT) or use label-free quantification methods.

5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Separate the labeled peptides using liquid chromatography based on their physicochemical properties.

  • Analyze the separated peptides using tandem mass spectrometry to determine their amino acid sequence and quantify their relative abundance.

6. Data Analysis:

  • Use specialized software to search the acquired MS/MS spectra against a protein database to identify the proteins present in the samples.

  • Quantify the relative abundance of each identified protein across the different treatment conditions.

  • Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. These are potential off-target proteins.

NanoBRET-Based Target Engagement Assays

To confirm whether a PROTAC engages with its intended target and potential off-targets in a cellular context, NanoBRET (Bioluminescence Resonance Energy Transfer) assays can be employed.

1. Cell Line Preparation:

  • Genetically engineer a cell line to express the protein of interest (or a potential off-target) fused to a NanoLuc luciferase.

  • Alternatively, for assessing engagement with CRBN, a cell line expressing a NanoLuc-CRBN fusion protein can be used.

2. Assay Principle:

  • A fluorescently labeled tracer that binds to the NanoLuc-tagged protein is added to the cells.

  • When the tracer is bound to the NanoLuc-fusion protein, BRET occurs upon the addition of the NanoLuc substrate, resulting in a detectable signal.

  • The PROTAC is then added, and if it binds to the target protein, it will compete with the tracer, leading to a decrease in the BRET signal.

3. Protocol Outline:

  • Plate the engineered cells in a suitable assay plate.

  • Add the NanoBRET tracer to the cells.

  • Add the PROTAC at various concentrations.

  • Add the NanoLuc substrate and measure the BRET signal using a luminometer.

  • A dose-dependent decrease in the BRET signal indicates target engagement by the PROTAC.

Conclusion

The linker is a pivotal component in the design of PROTACs, with a profound influence on their selectivity and off-target effects. By systematically evaluating different linker compositions, lengths, and attachment points, researchers can rationally design PROTACs with improved safety profiles. The use of unbiased techniques like global proteomics is essential for a comprehensive assessment of off-target degradation. As our understanding of the structural and dynamic interplay within the ternary complex continues to grow, so too will our ability to create highly selective and potent protein degraders for therapeutic applications.

References

Confirming the Structure of Boc-NH-PPG2 PROTACs: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel proteolysis-targeting chimeras (PROTACs) is a critical step in advancing drug discovery programs. This guide provides a comparative overview of analytical techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of PROTACs incorporating the Boc-NH-PPG2 linker.

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature and length of the linker, such as the alkyl/ether-based this compound, are crucial for the efficacy of the PROTAC.[1] Precise characterization of the final PROTAC structure is therefore essential to ensure the integrity of the molecule and to understand its structure-activity relationship.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds.[2] It is widely used to confirm the successful synthesis of PROTACs and to determine the three-dimensional structure of these complex molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely employed.

Expected NMR Data for this compound PROTACs

While specific chemical shifts will vary depending on the nature of the target protein and E3 ligase ligands, the characteristic signals of the this compound linker can be readily identified in the ¹H and ¹³C NMR spectra. The following table summarizes the expected chemical shift regions for the key protons and carbons of the this compound linker moiety.

Functional Group Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
tert-Butoxycarbonyl (Boc) - C(CH₃)₃~1.4~28
tert-Butoxycarbonyl (Boc) - C(CH₃)₃-~80
Methylene adjacent to NH (NH-CH₂)~3.2 - 3.5~40 - 45
Polypropylene glycol (PPG) - O-CH₂-CH(CH₃)-~3.4 - 3.7~70 - 75
Polypropylene glycol (PPG) - O-CH₂-CH(CH₃)-~1.1 - 1.2 (doublet)~17 - 19
Methylene adjacent to ether oxygen (-O-CH₂-)~3.6 - 3.8~68 - 72

Note: These are approximate chemical shift ranges and can be influenced by the solvent and the electronic environment of the neighboring groups.

A Comparative Look: Alternative and Complementary Techniques

While NMR is the cornerstone of structural confirmation, other analytical methods provide valuable and often complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Precise molecular weight of the PROTAC.High sensitivity, requires minimal sample.Does not provide detailed structural connectivity information.
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental composition.Confirms molecular formula.Does not distinguish between isomers.
X-ray Crystallography Three-dimensional atomic structure of the PROTAC, often in complex with its target proteins.Provides the most detailed structural information.Requires the growth of high-quality single crystals, which can be challenging.

Experimental Protocols

NMR Sample Preparation (General Protocol for Small Molecules)

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Quantity: For a standard ¹H NMR spectrum of a small molecule (<1000 g/mol ), 5-25 mg of the purified PROTAC is typically required.[3] For ¹³C NMR, a larger amount, around 50-100 mg, is preferable due to the lower natural abundance of the ¹³C isotope.[3][4]

  • Solvent Selection: Use a deuterated solvent in which the PROTAC is soluble. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD). The choice of solvent can affect the chemical shifts of the signals.

  • Sample Dissolution: Dissolve the PROTAC in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Ensure the sample is fully dissolved; any solid particles should be filtered out to avoid issues with spectral quality.

  • NMR Tube: Use a clean, unscratched 5 mm NMR tube.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing (δ = 0.00 ppm).

Standard ¹H NMR Acquisition Parameters

The following are typical acquisition parameters for a ¹H NMR experiment on a 400 or 500 MHz spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is typically adequate for most organic molecules.

Visualizing the Workflow and Structure

To better illustrate the process and the molecule , the following diagrams were generated using Graphviz.

PROTAC_Structure_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis PROTAC Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (Optional) NMR->Xray Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: Workflow for PROTAC Structure Confirmation.

Boc_NH_PPG2_PROTAC cluster_ligand1 Target Ligand cluster_linker This compound Linker cluster_ligand2 E3 Ligase Ligand L1 Target Ligand Boc Boc-NH L1->Boc PPG2 -(OCH(CH₃)CH₂)₂- Boc->PPG2 L2 E3 Ligase Ligand PPG2->L2

Caption: Generic Structure of a this compound PROTAC.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Boc-NH-PEG2-OH

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and professionals in drug development handle a wide array of chemical compounds daily. Among these, Boc-NH-PEG2-OH, a PEG linker containing a Boc-protected amine and a terminal hydroxyl group, requires careful management, particularly concerning its disposal. Adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of Boc-NH-PEG2-OH, drawing from safety data sheets of structurally similar compounds.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for Boc-NH-PEG2-OH was not identified, analysis of closely related Boc-protected PEG compounds, such as Boc-NH-PEG2-NH-Boc, reveals key hazard information. These compounds are generally classified as harmful if swallowed and exhibit high toxicity to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent their release into the environment.

Before handling Boc-NH-PEG2-OH for disposal, it is imperative to wear appropriate personal protective equipment (PPE). The following table summarizes the recommended PPE based on safety data for similar compounds.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Chemical safety gogglesTo protect eyes from splashes.
Hand Protection Common chemical-resistant glovesTo prevent skin contact.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilationTo avoid inhalation of vapors or aerosols[1].
Protective Clothing Laboratory coatTo protect skin and clothing from contamination.

Table 1: Recommended Personal Protective Equipment (PPE)

Step-by-Step Disposal Protocol

The disposal of Boc-NH-PEG2-OH must be conducted in a manner that neutralizes its potential hazards and complies with local, state, and federal regulations. The following protocol outlines the recommended procedure.

  • Collection of Waste:

    • Collect all waste containing Boc-NH-PEG2-OH, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled chemical waste container.

    • The container should be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.

  • Spill Management:

    • In case of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth[2].

    • Do not use combustible materials, such as paper towels, without first treating the spill.

    • Place the absorbent material into the designated chemical waste container[2].

    • Thoroughly clean the spill area, and wash hands and any affected skin area with soap and water.

  • Environmental Precautions:

    • Under no circumstances should Boc-NH-PEG2-OH or its waste be flushed down the sewer system[2]. This is due to its high aquatic toxicity.

    • Avoid any direct release into the environment. All waste must be collected for proper disposal.

  • Final Disposal:

    • The sealed chemical waste container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.

    • Follow all institutional and local regulations regarding the disposal of chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for Boc-NH-PEG2-OH.

start Start: Boc-NH-PEG2-OH Waste Generated collect Collect Waste in Designated Container start->collect spill Spill Occurs start->spill seal Securely Seal Waste Container collect->seal absorb Absorb with Inert Material spill->absorb containerize Place Contaminated Material in Waste Container absorb->containerize containerize->collect dispose Dispose via Approved Waste Disposal Facility seal->dispose end End: Safe Disposal Complete dispose->end

Caption: Workflow for the safe disposal of Boc-NH-PEG2-OH.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of Boc-NH-PEG2-OH, thereby protecting personnel and the environment. Always consult your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Boc-NH-PPG2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Boc-NH-PPG2, a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs). [1][2]

This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in the laboratory. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE) for Handling this compound

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive understanding of its constituent parts—a Boc-protected amine, and a polypropylene glycol (PPG) linker—allows for a robust assessment of the necessary personal protective equipment. The following table summarizes the recommended PPE based on the safety profiles of structurally similar compounds such as Boc-NH-PEG-NH2 and polypropylene glycol.[3]

Task Eye/Face Protection Skin Protection Respiratory Protection
Receiving and Storage Safety glassesStandard laboratory gloves (e.g., nitrile)Not generally required
Weighing and Aliquoting (Solid Form) Chemical safety gogglesChemical-resistant gloves (nitrile or neoprene) and a lab coatRecommended to be performed in a chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a dust mask or a respirator may be necessary.
Use in Solution Chemical safety goggles or a face shieldChemical-resistant gloves and a lab coatWork in a well-ventilated area or a chemical fume hood, especially when working with volatile solvents.
Spill Cleanup Chemical safety goggles and a face shieldChemical-resistant gloves, lab coat, and in case of a large spill, disposable coverallsFor large spills or in poorly ventilated areas, a respirator with an appropriate cartridge is recommended.
Waste Disposal Chemical safety gogglesChemical-resistant gloves and a lab coatNot generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number (1312905-31-9) on the label match the order specifications.[1]

  • Ensure the container is tightly sealed.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed to prevent moisture ingress and contamination.

  • Recommended storage temperature is between -20°C and 2-8°C.

  • Store away from strong oxidizing agents, strong acids, and strong bases.

3. Weighing and Preparation of Solutions:

  • All weighing and handling of the solid material should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Use dedicated, clean spatulas and weighing boats.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • This compound is soluble in DMSO.

4. Use in Experiments:

  • Handle all solutions containing this compound in a well-ventilated area or a chemical fume hood.

  • Avoid direct contact with the skin and eyes by wearing the appropriate PPE.

  • Be aware of the potential hazards associated with the solvents used in the reaction.

5. Spill and Emergency Procedures:

  • Small Spills:

    • Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill and follow the cleanup procedure for small spills.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Disposal Plan

While some laboratory waste may be considered non-hazardous, it is best practice to treat all chemical waste, including this compound and its containers, as hazardous unless explicitly determined otherwise by your institution's environmental health and safety (EHS) office.

1. Waste Collection:

  • Collect all waste containing this compound (e.g., unused material, reaction residues, contaminated consumables) in a dedicated, clearly labeled, and sealed waste container.

  • The label should include the full chemical name: "this compound Waste" and a list of any solvents or other chemicals present.

  • Do not mix this waste with other incompatible waste streams.

2. Container Management:

  • Use chemically resistant containers (e.g., high-density polyethylene - HDPE) for waste collection.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

3. Disposal Procedure:

  • Dispose of the chemical waste through your institution's hazardous waste management program.

  • Do not pour this compound waste down the drain or dispose of it in the regular trash.

  • For empty containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposing of the container according to your institution's guidelines for empty chemical containers.

Visualizing the Safety and Handling Workflow

The following diagram illustrates the logical flow of the safety and handling procedures for this compound.

cluster_0 Preparation and Handling cluster_2 Waste Management Receiving Receiving and Inspection Storage Proper Storage (-20°C to 8°C, Dry, Ventilated) Receiving->Storage PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Receiving->PPE Weighing Weighing and Solution Prep (Fume Hood) Storage->Weighing Experiment Experimental Use (Ventilated Area) Weighing->Experiment Weighing->PPE Experiment->PPE Spill Spill and Emergency Procedures Experiment->Spill Collection Waste Collection (Labeled, Sealed Container) Experiment->Collection Spill->PPE Collection->PPE Disposal Hazardous Waste Disposal (Institutional Protocol) Collection->Disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.